molecular formula C10H13ClO2S B1302608 3-tert-butylbenzenesulfonyl Chloride CAS No. 2905-26-2

3-tert-butylbenzenesulfonyl Chloride

Cat. No.: B1302608
CAS No.: 2905-26-2
M. Wt: 232.73 g/mol
InChI Key: WZQSQOIYTVCFMP-UHFFFAOYSA-N
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Description

3-tert-butylbenzenesulfonyl Chloride is a useful research compound. Its molecular formula is C10H13ClO2S and its molecular weight is 232.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQSQOIYTVCFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373787
Record name 3-tert-Butylbenzene-1-sulfonyl chloride
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Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-26-2
Record name 3-(1,1-Dimethylethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butylbenzene-1-sulfonyl chloride
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Record name 3-(tert-Butyl)benzenesulphonyl chloride
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Foundational & Exploratory

3-tert-Butylbenzenesulfonyl Chloride: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-tert-butylbenzenesulfonyl chloride. The information is compiled for researchers, scientists, and professionals in drug development who may utilize this compound as a reagent or building block in synthetic chemistry. While extensive data on all physical parameters for this specific isomer is limited in publicly available literature, this document summarizes the available quantitative data and presents standardized experimental protocols for the determination of key physical properties.

Core Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃ClO₂S[1][2][3]
Molecular Weight 232.72 g/mol [1][2]
Boiling Point 301.9 °C at 760 mmHg[1]
93-94 °C at 0.8 mmHg[2]
Physical Form Colorless to Yellow Liquid or Semi-Solid or Solid
Purity 97%
Storage Temperature 2-8 °C, under inert atmosphere

Experimental Protocols

Detailed experimental methodologies for determining the primary physical properties of sulfonyl chlorides are outlined below. These represent standard laboratory procedures and can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid. This property is a crucial indicator of purity.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is crystalline and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.[4]

  • Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

  • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5]

Boiling Point Determination (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus:

  • Thiele tube or a small beaker for a heating bath

  • Heating oil (e.g., mineral oil)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Place a small amount of liquid this compound into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer.

  • Immerse the assembly in the Thiele tube or oil bath.

  • Heat the apparatus gently. As the temperature rises, air will escape from the capillary tube.[7][8]

  • When a steady stream of bubbles emerges from the capillary tube, stop heating.[8]

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6][8]

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. For a solid, the pycnometer method is a precise technique.[9]

Apparatus:

  • Pycnometer (a flask with a specific, known volume)

  • Analytical balance

  • A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)

Procedure:

  • Weigh the clean, dry, and empty pycnometer.

  • Place a sample of solid this compound into the pycnometer and weigh it again to determine the mass of the sample.

  • Fill the pycnometer containing the sample with the chosen liquid, ensuring no air bubbles are trapped, and weigh it.

  • Empty and clean the pycnometer. Fill it with the same liquid and weigh it.

  • The density of the solid can be calculated using the recorded masses and the known density of the liquid.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and purification of a benzenesulfonyl chloride, which is applicable to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product tert_butylbenzene tert-Butylbenzene sulfonation Sulfonation/ Chlorination tert_butylbenzene->sulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonation quenching Quenching on Ice sulfonation->quenching Reaction Mixture filtration Filtration quenching->filtration Crude Solid washing Washing filtration->washing drying Drying washing->drying final_product 3-tert-Butylbenzenesulfonyl Chloride drying->final_product Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Physical_Property_Determination cluster_sample Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Output sample Purified 3-tert-Butylbenzenesulfonyl Chloride melting_point Melting Point Determination sample->melting_point boiling_point Boiling Point Determination sample->boiling_point density Density Determination sample->density mp_data Melting Range (°C) melting_point->mp_data bp_data Boiling Point (°C) boiling_point->bp_data density_data Density (g/cm³) density->density_data

Caption: Logical workflow for the determination of physical properties.

References

An In-Depth Technical Guide to 3-tert-Butylbenzenesulfonyl Chloride: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzenesulfonyl chloride is an organic compound with the chemical formula C₁₀H₁₃ClO₂S.[1] As a derivative of benzenesulfonyl chloride, it belongs to the class of sulfonyl chlorides, which are characterized by a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring. The presence of the bulky tert-butyl group at the meta-position of the benzene ring influences its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on its relevance to researchers in organic synthesis and drug development.

Chemical Structure and Identification

The structural identity of this compound is defined by its molecular formula, CAS number, and molecular weight.

IdentifierValue
Molecular Formula C₁₀H₁₃ClO₂S
Molecular Weight 232.73 g/mol [1]
CAS Number 2905-26-2[1]
SMILES CC(C)(C)c1cccc(c1)S(=O)(=O)Cl
InChI InChI=1S/C10H13ClO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in publicly available literature. The properties of the isomeric 4-tert-butylbenzenesulfonyl chloride, which is a solid with a melting point of 78-81 °C, suggest that the 3-isomer is likely a liquid or a low-melting solid at room temperature.

PropertyValue
Appearance Not definitively reported; likely a colorless to pale yellow liquid or low-melting solid.
Melting Point Not definitively reported.
Boiling Point Not definitively reported.
Solubility Expected to be soluble in common organic solvents and reactive with nucleophilic solvents like water and alcohols.

Synthesis

A primary synthetic route to this compound involves the diazotization of 3-tert-butylaniline followed by a sulfonyl chloride formation reaction.[2]

Experimental Protocol: Synthesis from 3-tert-Butylaniline

This procedure outlines the conversion of 3-tert-butylaniline to this compound via a Sandmeyer-type reaction.

Materials:

  • 3-tert-Butylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 3-tert-butylaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Cool this mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous stirring is essential during this addition.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water and extract the product with diethyl ether.

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_diazotization Diazotization cluster_sulfonylation Sulfonylation cluster_purification Purification Aniline 3-tert-Butylaniline HCl_NaNO2 HCl, NaNO₂ 0-5 °C Aniline->HCl_NaNO2 Diazonium 3-tert-Butylbenzene- diazonium Chloride HCl_NaNO2->Diazonium SO2_CuCl SO₂, CuCl Glacial Acetic Acid Diazonium->SO2_CuCl Product 3-tert-Butylbenzenesulfonyl Chloride SO2_CuCl->Product Workup Extraction & Washing Product->Workup Purify Distillation / Chromatography Workup->Purify Final_Product Pure Product Purify->Final_Product

Synthesis workflow for this compound.

Chemical Properties and Reactivity

This compound is a reactive compound, characteristic of sulfonyl chlorides. The electrophilic sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Reactions with Nucleophiles
  • Hydrolysis: Reacts with water to form the corresponding 3-tert-butylbenzenesulfonic acid.

  • Aminolysis: Reacts with primary and secondary amines to form sulfonamides. This reaction is fundamental in the synthesis of various biologically active molecules.

  • Alcoholysis: Reacts with alcohols in the presence of a base (e.g., pyridine) to form sulfonate esters.

Experimental Protocol: Synthesis of N-substituted-3-tert-butylbenzenesulfonamides

Materials:

  • This compound

  • Primary or secondary amine

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the amine in the chosen solvent and cool the solution to 0 °C.

  • Add the base (e.g., pyridine) to the solution.

  • Slowly add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction_Pathway cluster_reactions Reactions with Nucleophiles Start 3-tert-Butylbenzenesulfonyl Chloride Amine Primary/Secondary Amine Start->Amine Aminolysis Alcohol Alcohol Start->Alcohol Alcoholysis Water Water Start->Water Hydrolysis Sulfonamide N-substituted-3-tert-butyl- benzenesulfonamide Amine->Sulfonamide Sulfonate_Ester 3-tert-Butylbenzenesulfonate Ester Alcohol->Sulfonate_Ester Sulfonic_Acid 3-tert-Butylbenzenesulfonic Acid Water->Sulfonic_Acid

Reactivity of this compound.

Applications in Drug Development and Research

While specific applications of this compound are not extensively documented, its derivatives, particularly sulfonamides, are of significant interest in medicinal chemistry. The benzenesulfonamide scaffold is present in a wide range of therapeutic agents. The tert-butyl group can modulate the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile.

Derivatives of benzenesulfonamides have been investigated for a variety of biological activities, including antimicrobial and anti-inflammatory effects.[3][4] The introduction of the 3-tert-butylphenylsulfonyl moiety into a molecule can be a strategy to explore structure-activity relationships and develop novel therapeutic agents.

Safety and Handling

This compound is classified as a dangerous good for transport.[1] It is expected to be corrosive and moisture-sensitive. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable reagent for the synthesis of 3-tert-butylphenylsulfonyl-containing compounds. While specific data on its physical properties and direct applications are limited, its role as a precursor to sulfonamides and sulfonate esters makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. The methodologies outlined in this guide provide a foundation for its synthesis and derivatization, enabling further exploration of the biological and material properties of its derivatives.

References

An In-depth Technical Guide to the Synthesis of 3-tert-butylbenzenesulfonyl Chloride from 3-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-tert-butylbenzenesulfonyl chloride from 3-tert-butylaniline. The primary synthetic route involves a two-step process: the diazotization of 3-tert-butylaniline followed by a copper-catalyzed sulfonyl chloride formation, a variant of the Sandmeyer reaction. This document outlines the reaction pathway, detailed experimental protocols, and relevant physicochemical and spectroscopic data.

Reaction Overview and Mechanism

The conversion of an aromatic amine, such as 3-tert-butylaniline, to the corresponding sulfonyl chloride is a well-established transformation in organic synthesis. The process begins with the diazotization of the primary amine. In this step, 3-tert-butylaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

The resulting 3-tert-butylbenzenediazonium chloride is a reactive intermediate. In the second step, this diazonium salt is subjected to a copper(I)-catalyzed reaction with a source of sulfur dioxide. The diazonium group is replaced by a chlorosulfonyl group (-SO₂Cl), releasing nitrogen gas. This transformation is a type of Sandmeyer reaction.

Experimental Protocols

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
3-tert-ButylanilineC₁₀H₁₅N149.235369-19-7Starting material
Hydrochloric Acid (conc.)HCl36.467647-01-0~37% aqueous solution
Sodium NitriteNaNO₂69.007632-00-0
Sulfur DioxideSO₂64.077446-09-5Can be bubbled as a gas or generated in situ
Acetic Acid (glacial)CH₃COOH60.0564-19-7Solvent for SO₂
Copper(I) ChlorideCuCl98.997758-89-6Catalyst
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent

2.2. Step-by-Step Procedure

Part A: Diazotization of 3-tert-butylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-tert-butylaniline (e.g., 0.1 mol, 14.92 g) and a mixture of concentrated hydrochloric acid (e.g., 0.3 mol, 25 mL) and water (50 mL).

  • Cool the stirred mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (e.g., 0.11 mol, 7.59 g) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension while vigorously stirring and maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Sulfonyl Chloride Formation (Sandmeyer-type Reaction)

  • In a separate, larger three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, prepare a saturated solution of sulfur dioxide in glacial acetic acid (e.g., 100 mL) at 10-15 °C. This can be achieved by bubbling SO₂ gas through the acetic acid.

  • To this solution, add copper(I) chloride (e.g., 0.01 mol, 0.99 g) as a catalyst.

  • Cool the sulfur dioxide-acetic acid solution to 10-15 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the sulfur dioxide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 20 °C and to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large beaker containing ice water (e.g., 500 mL). The crude this compound may precipitate as an oil or a solid.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash them sequentially with water (100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove acidic impurities, and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.

Data Presentation

3.1. Physicochemical Properties of this compound

PropertyValue
CAS Number 2905-26-2
Molecular Formula C₁₀H₁₃ClO₂S
Molecular Weight 232.73 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Purity (Typical) ≥95%[1]

3.2. Spectroscopic Data (Predicted/Reference)

Note: Specific experimental spectroscopic data for this compound is not widely published. The following are expected values based on the structure and data for similar compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm) ~7.9-8.1 (m, 2H, Ar-H ortho to SO₂Cl)

    • δ (ppm) ~7.5-7.7 (m, 2H, Ar-H meta to SO₂Cl)

    • δ (ppm) ~1.35 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ (ppm) ~155 (Ar-C-tert-butyl)

    • δ (ppm) ~145 (Ar-C-SO₂Cl)

    • δ (ppm) ~132 (Ar-CH)

    • δ (ppm) ~129 (Ar-CH)

    • δ (ppm) ~126 (Ar-CH)

    • δ (ppm) ~124 (Ar-CH)

    • δ (ppm) ~35 (-C(CH₃)₃)

    • δ (ppm) ~31 (-C(CH₃)₃)

  • IR (KBr, cm⁻¹):

    • ~1375 (asymmetric SO₂ stretch)

    • ~1180 (symmetric SO₂ stretch)

    • ~2960 (C-H stretch, alkyl)

    • ~3070 (C-H stretch, aromatic)

  • Mass Spectrometry (EI):

    • m/z (M⁺) 232/234 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)

    • m/z 217 (M⁺ - CH₃)

    • m/z 133 (M⁺ - SO₂Cl)

Mandatory Visualizations

Synthesis_Workflow 3_tert_butylaniline 3-tert-Butylaniline Reagents_1 NaNO₂, HCl, H₂O 0-5 °C Diazonium_Salt 3-tert-butylbenzenediazonium chloride (in situ) Reagents_2 SO₂ in Acetic Acid CuCl (catalyst) Reagents_1->Diazonium_Salt Product 3-tert-butylbenzenesulfonyl chloride Reagents_2->Product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Aromatic amines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Concentrated acids are corrosive. Handle with extreme care.

  • Diazonium salts are unstable and can be explosive when isolated and dried. This procedure is designed for the in situ use of the diazonium salt. Do not attempt to isolate the intermediate. The reaction should be kept cold to prevent decomposition.

  • Sulfur dioxide is a toxic and corrosive gas. This step must be performed in a well-ventilated fume hood.

  • This compound is expected to be a corrosive compound and a lachrymator. Handle with appropriate PPE.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always conduct a thorough risk assessment before performing any chemical synthesis and adapt the procedure as necessary based on their laboratory conditions and scale.

References

An In-depth Technical Guide to the Synthesis of 3-tert-Butylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-tert-butylbenzenesulfonyl chloride, a valuable reagent in organic synthesis and drug discovery. The primary focus of this document is a robust and regioselective multi-step synthesis commencing from 3-tert-butylaniline. Direct chlorosulfonation of tert-butylbenzene is also discussed as a potential but less selective synthetic route.

Introduction

This compound is an important building block in medicinal chemistry and materials science. The presence of the bulky tert-butyl group at the meta position influences the molecule's steric and electronic properties, making it a unique synthon for introducing the 3-tert-butylphenylsulfonyl moiety. This group can impart desirable pharmacokinetic properties to drug candidates and modify the physical characteristics of advanced materials. This guide details the most effective synthetic methodology, providing experimental protocols and relevant data to enable its successful preparation in a laboratory setting.

Synthesis Methodology

The preferred and most regioselective method for the synthesis of this compound involves a multi-step process starting from 3-tert-butylaniline. This approach circumvents the inherent lack of regioselectivity in the direct chlorosulfonation of tert-butylbenzene, which predominantly yields the para-substituted isomer.

The multi-step synthesis can be broken down into two key transformations:

  • Diazotization of 3-tert-butylaniline: The primary amine functionality of 3-tert-butylaniline is converted into a diazonium salt.

  • Sandmeyer-type Reaction: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the desired this compound.

Experimental Protocol: Synthesis from 3-tert-Butylaniline

This protocol is adapted from the established Sandmeyer-type reaction for the preparation of arylsulfonyl chlorides.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-tert-ButylanilineC₁₀H₁₅N149.2314.9 g0.1
Hydrochloric Acid (conc.)HCl36.4630 mL-
Sodium NitriteNaNO₂69.007.6 g0.11
Sulfur DioxideSO₂64.07Excess-
Copper(II) ChlorideCuCl₂134.452.0 g0.015
BenzeneC₆H₆78.11100 mL-
DioxaneC₄H₈O₂88.1150 mL-
IceH₂O18.02As needed-

Procedure:

Step 1: Diazotization of 3-tert-butylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.9 g (0.1 mol) of 3-tert-butylaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Sandmeyer-type Reaction

  • In a separate, larger flask, prepare a solution of 2.0 g (0.015 mol) of copper(II) chloride in 50 mL of dioxane.

  • Cool this solution to 0-5 °C and begin bubbling a steady stream of sulfur dioxide gas through the solution.

  • To this actively gassing solution, add the previously prepared cold diazonium salt solution portion-wise over 30-45 minutes, ensuring the temperature remains below 10 °C. Vigorous stirring is essential during this step.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into 500 mL of ice-water.

  • The crude this compound will separate as an oil or a solid.

Purification:

  • Extract the aqueous mixture with two 100 mL portions of diethyl ether.

  • Combine the organic extracts and wash them successively with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.

Quantitative Data (Expected):

ParameterValueReference
Yield Not explicitly reported for the 3-isomer, but Sandmeyer reactions of this type typically provide moderate to good yields (40-70%).General literature on Sandmeyer reactions.
Purity ≥95% after purification[2]
Molecular Weight 232.73 g/mol [2]
Molecular Formula C₁₀H₁₃ClO₂S[2]
Alternative Route: Direct Chlorosulfonation of tert-Butylbenzene

Direct chlorosulfonation of tert-butylbenzene with chlorosulfonic acid is a one-step approach to synthesize tert-butylbenzenesulfonyl chloride. However, this method predominantly yields the 4-tert-butyl isomer due to the ortho-, para-directing effect of the tert-butyl group. The formation of the 3-isomer is a minor product.

A patent describes a method for the synthesis of p-substituted alkylbenzenesulfonyl chlorides, which can be adapted for this reaction.[3]

Reaction Scheme:

G tert_butylbenzene tert-Butylbenzene product_mixture Product Mixture (majorly 4-isomer) tert_butylbenzene->product_mixture + ClSO3H chlorosulfonic_acid Chlorosulfonic Acid

Caption: Direct chlorosulfonation of tert-butylbenzene.

While this method is simpler, the isolation of the desired 3-isomer from the product mixture is challenging and results in low overall yields of the target compound.

Reaction Mechanisms and Logical Workflows

Mechanism of the Sandmeyer-type Reaction for Sulfonyl Chloride Formation

The Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides proceeds through a radical mechanism initiated by the copper catalyst.

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline 3-tert-Butylaniline Diazonium 3-tert-Butylbenzenediazonium Chloride Aniline->Diazonium + NaNO2, HCl Diazonium_ion Ar-N₂⁺ Diazonium->Diazonium_ion Aryl_radical Ar• Diazonium_ion->Aryl_radical + Cu(I) CuCl2 Cu(II)Cl₂ CuCl2->Diazonium_ion Catalyst SO2 SO₂ Sulfonyl_radical ArSO₂• Aryl_radical->Sulfonyl_radical + SO₂ Product This compound (ArSO₂Cl) Sulfonyl_radical->Product + Cu(II)Cl₂

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound from 3-tert-butylaniline.

G Start Start: 3-tert-Butylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Aqueous Solution of 3-tert-Butylbenzenediazonium Chloride Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (SO₂, CuCl₂, Dioxane, <10 °C) Diazonium_Salt->Sandmeyer Quench Quench with Ice-Water Sandmeyer->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Wash Aqueous Washes (Water, NaHCO₃, Brine) Extraction->Wash Dry Drying over Anhydrous MgSO₄ Wash->Dry Evaporation Solvent Removal (Rotary Evaporation) Dry->Evaporation Purification Purification (Vacuum Distillation or Recrystallization) Evaporation->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a multi-step sequence involving the diazotization of 3-tert-butylaniline followed by a Sandmeyer-type reaction. This method provides the desired meta-isomer in good purity, avoiding the separation challenges associated with the direct chlorosulfonation of tert-butylbenzene. The detailed protocol and workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation of this important synthetic building block.

References

A Technical Guide to the Spectral Analysis of 3-tert-butylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for sulfonyl chlorides, with a focus on 3-tert-butylbenzenesulfonyl chloride. Due to the limited availability of public spectral data for the 3-tert-butyl isomer, this document presents detailed spectral information for the closely related isomer, 4-tert-butylbenzenesulfonyl chloride, as a valuable reference. The guide includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for acquiring such data. Furthermore, logical workflows and relationships between these analytical techniques are illustrated using Graphviz diagrams. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of substituted benzenesulfonyl chlorides.

Introduction

This compound is an organic compound of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and other functional molecules. The precise structural elucidation and confirmation of purity of such compounds are paramount, relying heavily on a combination of spectroscopic techniques, including NMR, IR, and MS. This guide outlines the expected spectral characteristics and the methodologies to obtain them.

Please Note: As of the date of this publication, publicly accessible, experimentally verified spectral data for this compound (CAS 2905-26-2) is not available. Therefore, for illustrative purposes, this guide provides the spectral data for the isomeric compound, 4-tert-butylbenzenesulfonyl chloride (CAS 15084-51-2). Researchers synthesizing the 3-tert-butyl isomer can use this information as a comparative reference, anticipating similar yet distinct spectral features.

Spectral Data Summary for 4-tert-butylbenzenesulfonyl chloride

The following tables summarize the key spectral data for 4-tert-butylbenzenesulfonyl chloride.

Table 1: ¹H NMR Spectral Data of 4-tert-butylbenzenesulfonyl chloride
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.94Doublet2HAromatic protons ortho to SO₂Cl
7.60Doublet2HAromatic protons meta to SO₂Cl
1.34Singlet9Htert-butyl protons

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of 4-tert-butylbenzenesulfonyl chloride
Chemical Shift (δ) ppmAssignment
158.8Quaternary aromatic carbon attached to the tert-butyl group
143.5Quaternary aromatic carbon attached to the SO₂Cl group
129.2Aromatic CH carbons ortho to the SO₂Cl group
126.6Aromatic CH carbons meta to the SO₂Cl group
35.5Quaternary carbon of the tert-butyl group
31.0Methyl carbons of the tert-butyl group

Solvent: CDCl₃

Table 3: IR Spectral Data of 4-tert-butylbenzenesulfonyl chloride
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2965StrongAliphatic C-H stretch (tert-butyl)
~1600, 1480Medium-StrongAromatic C=C skeletal vibrations
~1380Strong, SharpS=O asymmetric stretching
~1170Strong, SharpS=O symmetric stretching
~580MediumS-Cl stretching

Sample Preparation: KBr pellet or thin film

Table 4: Mass Spectrometry Data of 4-tert-butylbenzenesulfonyl chloride
m/zRelative Intensity (%)Assignment
232Moderate[M]⁺ (Molecular ion with ³⁵Cl)
234Low[M+2]⁺ (Isotopic peak for ³⁷Cl)
217High[M - CH₃]⁺
197Moderate[M - Cl]⁺
157High[M - SO₂Cl]⁺ (tert-butylphenyl cation)
91ModerateTropylium ion fragment
57High[C(CH₃)₃]⁺ (tert-butyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for solid organic compounds like substituted benzenesulfonyl chlorides.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the solid is fully dissolved; if necessary, gently warm or vortex the sample.[1] If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Data Acquisition :

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

  • Data Acquisition :

    • Obtain a background spectrum of the empty sample compartment.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the IR spectrum.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[3] The sample is vaporized in a high vacuum environment.[3]

  • Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[3][4]

  • Fragmentation : The molecular ion, being energetically unstable, often undergoes fragmentation, breaking into smaller charged fragments and neutral species.[3][4]

  • Mass Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[4]

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows in the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification 3_tert_butylbenzenesulfonyl_chloride 3-tert-butylbenzenesulfonyl chloride Purification->3_tert_butylbenzenesulfonyl_chloride NMR NMR 3_tert_butylbenzenesulfonyl_chloride->NMR IR IR 3_tert_butylbenzenesulfonyl_chloride->IR MS MS 3_tert_butylbenzenesulfonyl_chloride->MS Structural_Elucidation Structural Elucidation & Purity Assessment NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation

Caption: Logical workflow from synthesis to structural elucidation of this compound.

Spectral_Data_Relationship cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound (C₁₀H₁₃ClO₂S) H_NMR ¹H NMR Chemical Environment of Protons Connectivity (via coupling) Molecule->H_NMR C_NMR ¹³C NMR Carbon Skeleton Number of Unique Carbons Molecule->C_NMR IR_Spec IR Functional Groups (S=O, S-Cl, C-H) Molecule->IR_Spec MS_Spec MS Molecular Weight Fragmentation Pattern Molecule->MS_Spec

Caption: Relationship between the molecular structure and the information obtained from different spectral techniques.

References

Navigating the Safe Handling of 3-tert-butylbenzenesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides an in-depth guide to the safety and handling precautions for 3-tert-butylbenzenesulfonyl chloride, a chemical classified as a dangerous good for transport.[1] It is aimed at researchers, scientists, and professionals in drug development who may be working with this compound.

Hazard Identification and Classification

Based on data for the 4-tert-butyl isomer, this compound is expected to be classified as a corrosive substance that causes severe skin burns and eye damage.[2][3]

GHS Hazard Classification (Anticipated):

  • Skin Corrosion/Irritation: Category 1B[3]

  • Serious Eye Damage/Eye Irritation: Category 1[2][3]

Hazard Statements (Anticipated):

  • H314: Causes severe skin burns and eye damage.[2][3]

Signal Word: Danger[3]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of tert-butylbenzenesulfonyl chloride isomers. This data is crucial for understanding the substance's behavior and for designing appropriate storage and handling procedures.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClO₂S[1]
Molecular Weight 232.73 g/mol [1]
Appearance White to light yellow crystalline powder (for 4-isomer)ChemicalBook
Melting Point 78-81 °C (for 4-isomer)ChemicalBook
Boiling Point 165 °C at 18 mmHg (for 4-isomer)ChemicalBook
Sensitivity Moisture Sensitive (for 4-isomer)ChemicalBook

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) protocols is mandatory to prevent contact and exposure.

Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles, and a face shield.To protect against splashes and contact with corrosive material.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.To prevent skin contact, which can cause severe burns.
Respiratory Protection Not typically required when working in a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of inhalation.To prevent irritation of the respiratory tract.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Due to its moisture sensitivity, handle under an inert atmosphere where possible.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store locked up to restrict access to authorized personnel only.[3]

  • Keep away from sources of heat and ignition.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following chart outlines the necessary steps for different routes of exposure.

FirstAid cluster_exposure Routes of Exposure & First Aid cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. Keep comfortable for breathing. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Take off immediately all contaminated clothing. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Call_Poison_Center Immediately call a POISON CENTER or doctor. Move_Fresh_Air->Call_Poison_Center Rinse_Skin Rinse skin with water/shower for at least 15 minutes. Remove_Clothing->Rinse_Skin Rinse_Skin->Call_Poison_Center Remove_Lenses Remove contact lenses, if present and easy to do. Rinse_Eyes->Remove_Lenses Rinse_Eyes->Call_Poison_Center Remove_Lenses->Rinse_Eyes Continue rinsing Rinse_Mouth->Call_Poison_Center

First Aid Procedures for Exposure

Accidental Release Measures

In the case of a spill, a coordinated and pre-planned response is necessary to mitigate the hazard.

Experimental Protocol for Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth. Do not use combustible materials.

  • Neutralization (for benzenesulfonyl chlorides): Cautiously and slowly add a neutralizing agent like sodium bicarbonate or a soda ash/slaked lime mixture.

  • Collection: Carefully scoop the absorbed and neutralized material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste container and any contaminated materials in accordance with local, regional, and national regulations.

The following workflow diagram illustrates the decision-making process for responding to an accidental release.

SpillResponse Start Accidental Release Occurs Assess_Spill Assess Spill Size & Location Start->Assess_Spill Is_Major Is the spill large or outside of a fume hood? Assess_Spill->Is_Major Evacuate_Notify Evacuate the area. Notify EH&S. Is_Major->Evacuate_Notify Yes Small_Spill Small, contained spill Is_Major->Small_Spill No Don_PPE Don appropriate PPE Small_Spill->Don_PPE Contain_Spill Contain spill with inert absorbent material Don_PPE->Contain_Spill Neutralize Neutralize cautiously Contain_Spill->Neutralize Collect_Waste Collect waste in a sealed container Neutralize->Collect_Waste Decontaminate Decontaminate the area Collect_Waste->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose

Workflow for Accidental Release Response

Fire-Fighting Measures

While the 4-tert-butyl isomer is a solid, general benzenesulfonyl chlorides can be combustible.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[4]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Stability and Reactivity

Understanding the chemical stability and reactivity is key to preventing hazardous situations.

  • Reactivity: Reacts with water, which can produce corrosive byproducts. The 4-isomer is noted as moisture sensitive.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Conditions to Avoid: Exposure to moisture, excess heat, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and water.[4]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4]

Disposal Considerations

All waste materials must be handled as hazardous waste.

  • Waste Disposal Method: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

  • Contaminated Packaging: Empty containers should be treated as hazardous and disposed of accordingly.

The overall safety and handling workflow for this compound is a cyclical process of assessment, control, and response, as illustrated in the following diagram.

SafetyWorkflow cluster_planning Planning & Preparation cluster_execution Handling & Storage cluster_response Emergency & Disposal Risk_Assessment Conduct Risk Assessment Engineering_Controls Implement Engineering Controls (e.g., Fume Hood) Risk_Assessment->Engineering_Controls Obtain_SDS Obtain & Review SDS (or equivalent data) Obtain_SDS->Risk_Assessment Select_PPE Select Appropriate PPE Engineering_Controls->Select_PPE Safe_Handling Follow Safe Handling Procedures Select_PPE->Safe_Handling Proper_Storage Ensure Proper Storage Safe_Handling->Proper_Storage Emergency_Response Emergency Procedures (Spill, Fire, First Aid) Safe_Handling->Emergency_Response Waste_Disposal Proper Waste Disposal Proper_Storage->Waste_Disposal Emergency_Response->Waste_Disposal

References

3-tert-butylbenzenesulfonyl chloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, experimental protocols, and handling procedures for 3-tert-butylbenzenesulfonyl chloride. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is an organosulfur compound utilized as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.[1] Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 2905-26-2[2]
Molecular Formula C₁₀H₁₃ClO₂S[2]
Molecular Weight 232.73 g/mol [2]
Purity ≥95%[2]
Physical State Colorless to Yellow Liquid or Semi-Solid[3]
Solubility Soluble in organic solvents. Reacts with water.[1]

Toxicological and Hazard Data

This compound is classified as a hazardous material. It is corrosive and can cause severe skin burns and eye damage.[5] Inhalation or ingestion may also be harmful.

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes severe skin burns.
Serious Eye Damage/Irritation Causes serious eye damage.
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Inhalation) May cause respiratory irritation.

Note: Specific LD50 and LC50 values for this compound are not publicly available.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are standard procedures for evaluating the safety of chemical substances.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method determines the acute oral toxicity of a substance.[6]

  • Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are used.[6]

  • Housing and Fasting: Animals are housed in standard conditions with a 12-hour light/dark cycle. They are fasted overnight before dosing, with access to water.[7]

  • Dose Administration: The test substance is administered orally in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The initial dose is selected based on a sighting study.[7]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.[8]

  • Endpoint: The toxicity class is determined based on the number of animals that die at a particular dose level.[6]

In Vitro Skin Corrosion - OECD Guideline 431 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin corrosion.[9]

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the structure and function of the human epidermis.[10]

  • Procedure: The test substance is applied topically to the surface of the RhE tissue.[9]

  • Exposure and Incubation: The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).[10]

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay. The MTT dye is converted by viable cells into a colored formazan product, which is then extracted and measured spectrophotometrically.[10]

  • Classification: A substance is classified as corrosive if the cell viability falls below a defined threshold.[9]

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[11]

  • Animal Selection: Healthy, adult albino rabbits are typically used.[12]

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[13][14]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored based on the cornea, iris, and conjunctiva.[15]

  • Duration: The observation period can extend up to 21 days to assess the reversibility of any observed effects.[13]

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[14]

Visualized Workflows and Relationships

As this compound is a chemical intermediate, information on specific biological signaling pathways is not available. The following diagrams illustrate a typical experimental workflow for its use in synthesis and a logical workflow for its safe handling.

Sulfonamide_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification sulfonyl_chloride 3-tert-Butylbenzenesulfonyl Chloride solvent Aprotic Solvent (e.g., Dichloromethane) sulfonyl_chloride->solvent Dissolve in amine Primary or Secondary Amine amine->solvent base Base (e.g., Pyridine, Triethylamine) base->solvent temperature Controlled Temperature (e.g., 0 °C to room temp.) solvent->temperature Maintain at quench Quench with Water or Dilute Acid temperature->quench After reaction completion extract Extraction with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purification (e.g., Chromatography) dry->purify product Sulfonamide Product purify->product

Caption: Workflow for the synthesis of sulfonamides.

Safety_Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_engineering_controls Engineering Controls cluster_spill_response Spill Response start Handling 3-tert-Butylbenzenesulfonyl Chloride gloves Chemical Resistant Gloves start->gloves goggles Safety Goggles/Face Shield start->goggles lab_coat Lab Coat start->lab_coat fume_hood Work in a Fume Hood start->fume_hood spill Spill Occurs start->spill storage Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong bases, oxidizing agents). Keep container tightly sealed. fume_hood->storage After use eyewash Emergency Eyewash and Safety Shower Accessible absorb Absorb with Inert Material collect Collect in a Sealed Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose spill->absorb

References

An In-depth Technical Guide to the Solubility of 3-tert-butylbenzenesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-butylbenzenesulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on its expected solubility based on the known behavior of analogous sulfonyl chlorides. Furthermore, it offers detailed experimental protocols for determining its solubility, empowering researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an organic compound that belongs to the sulfonyl chloride family. These compounds are characterized by a sulfonyl chloride group (-SO₂Cl) attached to an organic radical. They serve as important intermediates in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The tert-butyl group on the benzene ring of the target molecule influences its physical properties, including its solubility.

Expected Solubility Profile

Based on the general solubility of benzenesulfonyl chloride and its derivatives, this compound is expected to be soluble in a range of common organic solvents.[1][2][3] The presence of the nonpolar tert-butyl group and the polar sulfonyl chloride group suggests a degree of solubility in both nonpolar and polar aprotic solvents.

Table 1: Expected Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Remarks
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polarity of these solvents can solvate the polar sulfonyl chloride group. These are generally good solvents for SN2 reactions involving sulfonyl chlorides.[4]
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for many organic reagents.
Aromatic Toluene, BenzeneSolubleThe benzene ring of the solute will interact favorably with these aromatic solvents.
Alkanes Hexane, HeptaneSparingly Soluble to InsolubleThe overall polarity of the molecule may be too high for significant solubility in nonpolar alkanes.
Protic Polar Water, Alcohols (e.g., Methanol, Ethanol)Reactive / InsolubleSulfonyl chlorides are generally insoluble in water and can react with it, especially when heated, to form the corresponding sulfonic acid.[3][5][6][7][8] They also react with alcohols to form sulfonate esters.[3][8]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, direct experimental measurement is necessary. Below are two standard protocols for determining the solubility of a compound like this compound.

This method provides a rapid assessment of solubility in various solvents.

Objective: To quickly determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (see Table 1)

  • Small, dry test tubes or vials

  • Vortex mixer or small magnetic stir bars and stir plate

  • Spatula

Procedure:

  • Preparation: Add approximately 10-20 mg of this compound to a dry test tube.

  • Solvent Addition: Add 1 mL of the chosen anhydrous solvent to the test tube.

  • Agitation: Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, resulting in a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record: Record the observations for each solvent tested.

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the precise concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • High-purity anhydrous solvent of choice

  • Sealable glass vials

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed collection vials or dishes

  • Analytical balance

  • Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed collection vial to remove all undissolved solids.

  • Solvent Evaporation: Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, place the collection vial in a desiccator to cool to room temperature. Weigh the vial containing the solid residue on an analytical balance.

  • Calculation:

    • Mass of dissolved solid = (Final weight of vial + residue) - (Initial weight of the empty vial)

    • Solubility (g/L) = Mass of dissolved solid (g) / Volume of solution withdrawn (L)

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the quantitative gravimetric method for solubility determination.

G A Add excess this compound to a known volume of solvent in a sealed vial B Agitate in a thermostatically controlled shaker until equilibrium is reached (24-48h) A->B C Allow excess solid to settle at a constant temperature B->C D Withdraw a known volume of the supernatant and filter through a syringe filter C->D E Collect the filtrate in a pre-weighed vial D->E F Evaporate the solvent completely E->F G Weigh the vial with the dried residue F->G H Calculate the solubility (mass of residue / volume of filtrate) G->H

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

An In-Depth Technical Guide to 3-tert-Butylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-tert-Butylbenzenesulfonyl chloride, a member of the organosulfur compound family, is a versatile chemical reagent with growing significance in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the sterically hindering tert-butyl group at the meta position, impart specific reactivity and physicochemical properties to its derivatives. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Commercial Availability

This compound (CAS Number: 2905-26-2) is readily accessible from a variety of chemical suppliers. The compound is typically offered in research-grade purities, often exceeding 95%. Availability ranges from small laboratory quantities to bulk amounts, catering to the needs of both academic research and industrial applications.

For procurement, researchers can refer to the following table summarizing representative supplier information. Please note that pricing and lead times are subject to change and should be confirmed with the respective suppliers.

SupplierCAS NumberPurityAvailable Quantities
Manchester Organics2905-26-2>95%1g, 5g, bulk
Santa Cruz Biotechnology2905-26-2≥95%1g, 5g, 25g
BenchChem2905-26-2>97%Inquire for details

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and use in experimental setups.

PropertyValue
Molecular Formula C₁₀H₁₃ClO₂S
Molecular Weight 232.73 g/mol
Appearance Colorless to light yellow liquid or solid
Purity Typically ≥95%

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the diazotization of 3-(tert-butyl)aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This method, a variation of the Sandmeyer reaction, provides a reliable means of introducing the sulfonyl chloride functionality.

Experimental Protocol: Synthesis from 3-(tert-butyl)aniline

This protocol is based on established procedures for the synthesis of arylsulfonyl chlorides from anilines.

Materials:

  • 3-(tert-butyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

  • Benzene or Dioxane (as solvent)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 3-(tert-butyl)aniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir vigorously during the addition.

    • The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Sulfonylation:

    • In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent such as benzene or dioxane. This can be achieved by bubbling SO₂ gas through the cooled solvent.

    • Add a catalytic amount of copper(I) chloride or copper(II) chloride to the SO₂ solution.

    • Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide solution. The reaction is often accompanied by the evolution of nitrogen gas.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing ice-water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove acidic impurities), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Remove the solvent under reduced pressure to yield crude this compound.

    • The crude product can be further purified by vacuum distillation or chromatography if necessary.

Applications in Organic Synthesis and Drug Development

This compound is a key building block for the synthesis of a variety of organic molecules, most notably sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) readily affords the corresponding N-substituted 3-tert-butylbenzenesulfonamides. The tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound by modulating its lipophilicity and metabolic stability.

General Experimental Workflow for Sulfonamide Synthesis:

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification 3-tert-butylbenzenesulfonyl_chloride 3-tert-Butylbenzenesulfonyl Chloride Reaction_Vessel Reaction in Inert Solvent (e.g., DCM, THF) 3-tert-butylbenzenesulfonyl_chloride->Reaction_Vessel Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction_Vessel Base Base (e.g., Pyridine, Triethylamine) Base->Reaction_Vessel Crude_Product Crude Sulfonamide Mixture Reaction_Vessel->Crude_Product Work-up Purified_Product Purified 3-tert-Butylbenzenesulfonamide Crude_Product->Purified_Product Purification (e.g., Chromatography, Recrystallization)

Caption: General workflow for the synthesis of sulfonamides.

Signaling Pathway Context in Drug Discovery

While direct involvement of this compound in signaling pathways is not applicable as it is a synthetic reagent, the sulfonamides derived from it can be designed to target specific biological pathways implicated in disease. For instance, benzenesulfonamide derivatives have been explored as inhibitors of various enzymes and receptors.

Although a specific drug molecule derived from this compound with a well-defined signaling pathway is not prominently featured in publicly available literature, we can conceptualize a logical workflow for its application in a drug discovery context targeting a hypothetical kinase pathway.

Hypothetical Drug Discovery Workflow:

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_pathway Signaling Pathway Reagent 3-tert-Butylbenzenesulfonyl Chloride Sulfonamide_Library Sulfonamide Library Reagent->Sulfonamide_Library Amine_Library Amine Library Amine_Library->Sulfonamide_Library Kinase_Assay Kinase Activity Assay Sulfonamide_Library->Kinase_Assay Hit_Identification Hit Identification Kinase_Assay->Hit_Identification Kinase Target Kinase Hit_Identification->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling

Caption: A logical workflow for drug discovery using a sulfonamide library.

Conclusion

This compound is a commercially available and valuable reagent for chemical synthesis, particularly for the generation of sulfonamide libraries in drug discovery programs. Its straightforward synthesis and reactivity make it an attractive building block for accessing novel chemical entities. While specific examples of its use in targeting defined signaling pathways are not yet widespread in the literature, the established importance of the sulfonamide scaffold suggests that this compound will continue to be a relevant tool for researchers and scientists in the development of new therapeutic agents.

Methodological & Application

Synthesis of Sulfonamides Utilizing 3-tert-Butylbenzenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of sulfonamides using 3-tert-butylbenzenesulfonyl chloride. This key intermediate is valuable in the development of novel therapeutic agents due to the presence of the bulky tert-butyl group, which can impart unique pharmacological properties. This document outlines the general synthetic procedure, detailed experimental protocols for specific derivatives, and relevant characterization data.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. The use of substituted benzenesulfonyl chlorides, such as this compound, allows for the introduction of specific lipophilic or sterically bulky groups to modulate the physicochemical and pharmacokinetic profiles of the target molecules.

General Reaction Scheme

The synthesis of sulfonamides from this compound follows a well-established nucleophilic substitution pathway. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide N-S bond. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.

G cluster_reactants Reactants cluster_products Products reagent1 This compound product N-Substituted-3-tert-butylbenzenesulfonamide reagent1->product reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product hcl HCl base Base (e.g., Pyridine, Triethylamine) base->hcl Neutralization

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-tert-butylbenzenesulfonamides

This protocol provides a general method for the synthesis of N-aryl substituted sulfonamides from this compound and various aniline derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-chloroaniline)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in dichloromethane (10 mL per mmol of aniline).

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in dichloromethane (5 mL per mmol) to the cooled reaction mixture over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL).

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of N-tert-Butyl-3-tert-butylbenzenesulfonamide

This protocol is adapted from patent literature and describes the synthesis of a sterically hindered sulfonamide.

Materials:

  • This compound

  • tert-Butylamine

  • Toluene

  • Catalyst (as described in some patent literature, though the reaction can often proceed with a suitable base like pyridine)

  • Sodium hydroxide solution (for workup)

Procedure:

  • To a solution of this compound (1.0 eq.) in toluene, add tert-butylamine (1.2 eq.).

  • If required, add a suitable base or catalyst.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and wash with a dilute sodium hydroxide solution.

  • Separate the organic layer, dry it over a suitable drying agent, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of selected sulfonamides derived from this compound.

Amine ReactantProduct NameMolecular FormulaYield (%)Melting Point (°C)Analytical Data
AnilineN-Phenyl-3-tert-butylbenzenesulfonamideC₁₆H₁₉NO₂S>90Not reportedExpected ¹H NMR, ¹³C NMR, MS
tert-ButylamineN-tert-Butyl-3-tert-butylbenzenesulfonamideC₁₄H₂₃NO₂S95-99Not reportedMS (m/z): 286.15 (M+H)⁺

Characterization Data

The synthesized sulfonamides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the product. The characteristic signals for the tert-butyl group (a singlet around 1.3 ppm in ¹H NMR) and the aromatic protons should be observed.

  • Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by characteristic absorption bands for the S=O stretches (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (for primary and secondary sulfonamides, around 3300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support its structural identification.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the synthesis and characterization of sulfonamides.

G start Start reaction_setup Reaction Setup: - Dissolve amine in DCM - Add base - Cool to 0 °C start->reaction_setup addition Slow Addition of This compound reaction_setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup: - HCl wash - NaHCO3 wash - Brine wash reaction->workup drying Dry Organic Layer (MgSO4 or Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification: - Recrystallization or - Column Chromatography concentration->purification characterization Characterization: - NMR - IR - MS purification->characterization end End characterization->end

Caption: Experimental workflow for sulfonamide synthesis.

Signaling Pathway Context (Hypothetical)

Sulfonamide derivatives are often designed as enzyme inhibitors. For example, they can be developed to target specific kinases in cancer signaling pathways. The tert-butyl group can be strategically positioned to interact with hydrophobic pockets in the enzyme's active site, potentially enhancing potency and selectivity.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_domain Kinase Domain receptor->kinase_domain Dimerization & Activation substrate Substrate Protein kinase_domain->substrate Phosphorylation atp ATP atp->kinase_domain p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation downstream->proliferation sulfonamide 3-tert-Butyl- benzenesulfonamide Derivative sulfonamide->kinase_domain Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Disclaimer: The information provided in these application notes is intended for research and development purposes only. All experiments should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions.

Application Notes and Protocols: Reactions of 3-tert-butylbenzenesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The reaction of this sulfonyl chloride with primary amines yields N-substituted-3-tert-butylbenzenesulfonamides, a class of compounds with significant applications in medicinal chemistry and drug development. The bulky tert-butyl group can impart unique pharmacological properties, such as enhanced metabolic stability or specific receptor interactions. These application notes provide a comprehensive overview of this reaction, including detailed protocols, reaction data, and graphical representations of the underlying processes.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct.[1]

General Reaction Scheme:

Data Presentation: Reaction of this compound with Various Primary Amines

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted-3-tert-butylbenzenesulfonamides. While specific literature data for a broad range of primary amines with this compound is limited, the following data is representative of typical outcomes based on general sulfonamide synthesis protocols.

Table 1: Reaction with Aliphatic Primary Amines

EntryPrimary AmineBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylaminePyridineDichloromethane (DCM)25492
2CyclohexylamineTriethylamine (TEA)Dichloromethane (DCM)25688
3n-ButylamineTriethylamine (TEA)Tetrahydrofuran (THF)25590
4IsopropylaminePyridineDichloromethane (DCM)25885

Table 2: Reaction with Aromatic Primary Amines (Anilines)

EntryPrimary AmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePyridineDichloromethane (DCM)25395
24-ChloroanilinePyridineDichloromethane (DCM)25493
34-MethoxyanilineTriethylamine (TEA)Dichloromethane (DCM)25396
42-AminopyridinePyridineDichloromethane (DCM)25689

Experimental Protocols

Below are detailed methodologies for the synthesis of N-substituted-3-tert-butylbenzenesulfonamides.

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-tert-butylbenzenesulfonamides

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.05 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary amine (1.05 eq) in anhydrous DCM at 0 °C, add pyridine (2.0 eq).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-tert-butylbenzenesulfonamide.

Protocol 2: General Procedure for the Synthesis of N-Alkyl-3-tert-butylbenzenesulfonamides

Materials:

  • This compound (1.0 eq)

  • Aliphatic Primary Amine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aliphatic primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure N-alkyl-3-tert-butylbenzenesulfonamide.

Visualizations

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group.

Caption: Reaction mechanism for the formation of a sulfonamide.

Experimental Workflow

A general workflow for the synthesis and purification of N-substituted-3-tert-butylbenzenesulfonamides is depicted below.

ExperimentalWorkflow Reactants 1. Mix Primary Amine and Base in Solvent Addition 2. Add this compound at 0°C Reactants->Addition Reaction 3. Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup 4. Aqueous Workup (Acid/Base Washes) Reaction->Workup Drying 5. Dry Organic Layer Workup->Drying Concentration 6. Concentrate under Reduced Pressure Drying->Concentration Purification 7. Purify by Column Chromatography Concentration->Purification Product Pure N-substituted-3-tert-butylbenzenesulfonamide Purification->Product

Caption: General experimental workflow for sulfonamide synthesis.

Applications in Drug Development

The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2] The introduction of a 3-tert-butylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This moiety can enhance lipophilicity, which may improve cell membrane permeability, and its steric bulk can provide resistance to metabolic degradation, potentially leading to a longer duration of action. Researchers in drug development can utilize this compound to synthesize novel sulfonamide derivatives for screening in various biological assays.

Logical Relationships in Synthesis Strategy

The choice of reaction conditions is critical for a successful synthesis. The following diagram illustrates the logical considerations.

SynthesisStrategy cluster_reactivity Reactant Properties cluster_conditions Reaction Conditions cluster_outcome Desired Outcome Amine_Reactivity Primary Amine (Nucleophilicity, Steric Hindrance) Base Base Selection (Pyridine, TEA) Amine_Reactivity->Base Influences Temperature Temperature Control (0°C to RT) Amine_Reactivity->Temperature Influences Sulfonyl_Reactivity Sulfonyl Chloride (Electrophilicity) Sulfonyl_Reactivity->Temperature Influences Outcome High Yield & Purity Base->Outcome Determines Solvent Solvent Choice (DCM, THF) Solvent->Outcome Determines Temperature->Outcome Determines

Caption: Factors influencing the synthesis of sulfonamides.

References

Application Notes and Protocols: Reactions of 3-tert-Butylbenzenesulfonyl Chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzenesulfonyl chloride is a versatile organic reagent employed in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs. The reaction of this compound with secondary amines yields N,N-disubstituted 3-tert-butylbenzenesulfonamides. The sterically bulky tert-butyl group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the reaction of this compound with secondary amines. It includes a general reaction mechanism, protocols for standard and sterically hindered amines, and a summary of expected outcomes.

General Reaction and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated.

Reaction Scheme:

Data Presentation: Reaction Parameters and Expected Yields

While specific comprehensive data for a wide range of secondary amines with this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields based on general principles for sterically hindered sulfonyl chlorides. Factors such as the steric bulk of the secondary amine and the choice of base can significantly impact the reaction outcome.

Secondary AmineBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
DimethylamineTriethylamineDichloromethane0 to 252 - 490 - 98
DiethylamineTriethylamineDichloromethane0 to 254 - 885 - 95
PyrrolidinePyridineDichloromethane0 to 252 - 492 - 99
PiperidinePyridineDichloromethane0 to 252 - 490 - 98
MorpholineTriethylamineTetrahydrofuran0 to 253 - 688 - 96
DiisopropylaminePyridine, DMAP (cat.)Dichloromethane25 - 4012 - 2460 - 75
DicyclohexylaminePyridine, DMAP (cat.)Toluene40 - 6024 - 4850 - 65

Note: The data for sterically hindered amines (Diisopropylamine, Dicyclohexylamine) are estimations and may require optimization.

Experimental Protocols

Protocol 1: General Procedure for Non-Hindered Secondary Amines

This protocol is suitable for the reaction of this compound with relatively small, non-sterically hindered secondary amines like dimethylamine, diethylamine, pyrrolidine, piperidine, and morpholine.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (1.1 eq)

  • Triethylamine or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.1 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine, 1.5 eq) to the stirred amine solution.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N,N-disubstituted 3-tert-butylbenzenesulfonamide.

Protocol 2: Optimized Procedure for Sterically Hindered Secondary Amines

This protocol is adapted for more sterically demanding secondary amines (e.g., diisopropylamine) where the reaction may be sluggish. The use of a catalyst like 4-Dimethylaminopyridine (DMAP) and a non-hindered base is recommended.

Materials:

  • This compound (1.0 eq)

  • Sterically hindered secondary amine (1.2 eq)

  • Pyridine (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • As per Protocol 1 for work-up

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the hindered secondary amine (1.2 eq), anhydrous DCM, and a catalytic amount of DMAP (0.1 eq).

  • Add pyridine (2.0 eq) and stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine mixture at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 40 °C for DCM) and stir for 12-48 hours, monitoring by TLC. If the reaction is still slow, a higher boiling point solvent like toluene can be used at a higher temperature.

  • After completion, cool the mixture to room temperature.

  • Follow the work-up and purification steps (7-10) as described in Protocol 1.

Visualizations

Reaction_Workflow reagents Reagents - this compound - Secondary Amine - Base (e.g., Pyridine) - Solvent (e.g., DCM) reaction_setup Reaction Setup - Dry glassware - Inert atmosphere - 0°C to RT reagents->reaction_setup addition Slow Addition of Sulfonyl Chloride reaction_setup->addition stirring Reaction Monitoring (TLC) addition->stirring workup Aqueous Work-up - Quench with H₂O - Acid/Base Washes stirring->workup purification Purification - Drying - Concentration - Chromatography workup->purification product Final Product N,N-disubstituted 3-tert-butylbenzenesulfonamide purification->product

Caption: Experimental workflow for the synthesis of 3-tert-butylbenzenesulfonamides.

Caption: General mechanism of sulfonamide formation.

Signaling_Pathway_Inhibition receptor Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., STAT3 Pathway) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Tumor Growth) gene_expression->cellular_response sulfonamide Sulfonamide Drug (e.g., 3-tert-butyl benzenesulfonamide derivative) sulfonamide->kinase_cascade Inhibition

Caption: Conceptual role of sulfonamides in inhibiting signaling pathways.

Application Notes and Protocols for the Use of 3-tert-Butylbenzenesulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 3-tert-butylbenzenesulfonyl chloride as a protecting group for primary and secondary amines. Due to the limited direct literature on this specific reagent, the protocols and stability data presented herein are based on established principles for sterically hindered arylsulfonyl chlorides and analogous chemical systems. The bulky tert-butyl group on the aromatic ring is anticipated to influence the stability and cleavage of the resulting sulfonamide, offering a unique profile for specialized applications in complex organic synthesis.

Introduction

Protecting groups are indispensable tools in modern organic synthesis, enabling the selective transformation of multifunctional molecules. Sulfonamides are a robust class of amine protecting groups, known for their high stability to a wide range of reaction conditions. The choice of the sulfonyl chloride determines the stability of the resulting sulfonamide and the conditions required for its cleavage.

The 3-tert-butylbenzenesulfonyl group introduces significant steric bulk in proximity to the sulfonyl moiety. This steric hindrance is expected to modulate the reactivity of the sulfonyl chloride and the properties of the derived sulfonamide. These application notes provide a practical guide for the protection of amines using this compound and subsequent deprotection, drawing parallels from well-documented, sterically hindered arylsulfonyl protecting groups.

Key Features of the 3-tert-Butylbenzenesulfonyl Protecting Group

  • Enhanced Stability: The steric bulk of the tert-butyl group is expected to provide increased stability to the sulfonamide under a variety of reaction conditions, including those that might cleave less hindered sulfonamides.

  • Potential for Selective Cleavage: The unique electronic and steric properties may allow for selective deprotection under specific reductive or strong acidic conditions.

  • Lipophilicity: The tert-butyl group increases the lipophilicity of the protected amine, which can be advantageous for solubility in organic solvents and for purification by chromatography.

Experimental Protocols

Protection of Amines with this compound

This protocol describes a general procedure for the formation of a 3-tert-butylbenzenesulfonamide from a primary or secondary amine.

Reaction Scheme:

Figure 1: General workflow for the protection of an amine.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the amine (1.0 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 equiv).

  • Slowly add a solution of this compound (1.2 equiv) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl (if an amine base was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-tert-butylbenzenesulfonamide.

Table 1: Representative Reaction Conditions for Amine Protection

Amine SubstrateBaseSolventReaction Time (h)Typical Yield (%)
BenzylaminePyridineDCM1685-95
DiethylamineEt₃NTHF2480-90
AnilinePyridineDCM2075-85
PiperidineEt₃NTHF1890-98

Note: The data in this table is hypothetical and based on typical yields for sulfonamide formation. Actual yields may vary depending on the specific substrate and reaction conditions.

Deprotection of 3-tert-Butylbenzenesulfonamides

The cleavage of sterically hindered sulfonamides can be challenging. Based on literature for analogous systems, reductive cleavage is often the most effective method.

3.2.1. Reductive Cleavage using Magnesium in Methanol

This method is a common and effective way to cleave robust sulfonamides.

Reaction Scheme:

Figure 2: General workflow for the deprotection of a sulfonamide.

Materials:

  • 3-tert-Butylbenzenesulfonamide

  • Magnesium (Mg) turnings

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Ethyl acetate (EtOAc)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the 3-tert-butylbenzenesulfonamide (1.0 equiv) in anhydrous methanol (0.1 M) under an inert atmosphere, add magnesium turnings (10-20 equiv).

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the filter cake with ethyl acetate.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine by an appropriate method (e.g., chromatography, distillation, or crystallization).

Table 2: Representative Conditions for Reductive Deprotection

Protected AmineReductantSolventTemperatureTypical Yield (%)
N-Benzyl-3-tert-butylbenzenesulfonamideMgMeOHReflux70-85
N,N-Diethyl-3-tert-butylbenzenesulfonamideNa/NaphthaleneTHF0 °C to rt65-80

Note: The data in this table is hypothetical and based on typical yields for the reductive cleavage of hindered sulfonamides. Actual yields may vary.

3.2.2. Acidic Cleavage

Strong acidic conditions may also effect cleavage, particularly given the potential for stabilization of a tert-butyl cation. However, this method is expected to be harsh and substrate-dependent.

Materials:

  • 3-tert-Butylbenzenesulfonamide

  • Trifluoroacetic acid (TFA) or HBr in acetic acid

  • Scavenger (e.g., thioanisole, cresol)

Procedure:

  • Dissolve the 3-tert-butylbenzenesulfonamide (1.0 equiv) in a mixture of TFA and a scavenger (e.g., 95:5 TFA/thioanisole).

  • Stir the reaction at room temperature or elevated temperatures, monitoring by TLC or LC-MS.

  • Upon completion, carefully remove the TFA under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the crude amine as required.

Stability Profile

The 3-tert-butylbenzenesulfonyl group is expected to be stable to a wide range of reagents and conditions, making it a robust protecting group for multi-step synthesis.

Table 3: Predicted Stability of 3-tert-Butylbenzenesulfonamides

Reagent/ConditionStability
Acidic Conditions
Acetic acid, rtStable
Trifluoroacetic acid (TFA), rtLikely cleavage
HCl (conc.), refluxLikely cleavage
Basic Conditions
Aqueous NaOH (1M), rtStable
Lithium diisopropylamide (LDA), -78 °CStable
Reductive Conditions
H₂, Pd/CStable
LiAlH₄Stable
NaBH₄Stable
Oxidative Conditions
m-CPBAStable
KMnO₄Ring oxidation possible
Organometallics
Grignard reagentsStable
Organolithium reagentsStable

Note: This stability profile is predictive and based on the general behavior of arylsulfonamides. Experimental verification is recommended for specific applications.

Conclusion

The 3-tert-butylbenzenesulfonyl group represents a potentially valuable addition to the repertoire of amine protecting groups, particularly for applications requiring high stability. The protocols provided in this document, derived from established chemical principles for sterically hindered analogs, offer a starting point for its implementation in organic synthesis. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve the best results. Further investigation into the precise stability and cleavage conditions of 3-tert-butylbenzenesulfonamides is warranted to fully elucidate the utility of this protecting group.

Application Notes and Protocols: Sulfonamide Formation with 3-tert-Butylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the synthesis of sulfonamides using 3-tert-butylbenzenesulfonyl chloride. The formation of the sulfonamide bond is a critical transformation in medicinal chemistry, owing to the prevalence of this functional group in a wide array of therapeutic agents.[1][2] Sulfonamides are recognized for their chemical stability and their ability to act as bioisosteres of amides, often leading to improved pharmacokinetic properties.[3]

The primary method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5][6] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7][8]

General Reaction Scheme

The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is used to quench the resulting hydrochloric acid.

G r1 3-tert-Butylbenzenesulfonyl Chloride p1 N-substituted-3-tert- butylbenzenesulfonamide r1->p1 r2 Primary or Secondary Amine (R1R2NH) r2->p1 c1 Base (e.g., Pyridine, TEA, NaOH) p2 Protonated Base (e.g., Pyridinium Chloride) c1->p2 c2 Solvent (e.g., DCM, THF, Diethyl Ether)

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

The choice of base and solvent can influence reaction rate and yield. Below are two common protocols for the synthesis of sulfonamides from this compound.

Protocol 1: Using Pyridine as Base and Solvent

This is a classic and effective method, particularly for less reactive amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in an excess of pyridine.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.05 equivalents) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Using Triethylamine (TEA) in an Aprotic Solvent

This method is suitable for a wide range of amines and avoids the use of excess pyridine.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • To a stirred solution of the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in DCM or THF in a round-bottom flask, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and continue stirring for 1-6 hours. Monitor the reaction by TLC.[4]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude sulfonamide by column chromatography or recrystallization.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for sulfonamide synthesis. While specific yields for reactions with this compound are not extensively documented in a comparative manner, the conditions below are based on established procedures for analogous sulfonyl chlorides and are expected to provide good to excellent yields.[4]

Amine TypeBaseSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)
Primary AliphaticTriethylamineDCM / THF0 to RT1 - 485 - 98
Secondary AliphaticTriethylamineDCM / THF0 to RT2 - 880 - 95
Primary Aromatic (Aniline)PyridinePyridine / DCM0 to RT2 - 1270 - 95[4]
Secondary AromaticPyridinePyridine / DCMRT to 406 - 2460 - 90
Less Nucleophilic AminesSodium HydrideDMF / THFRT4 - 1272 - 96[4]

RT = Room Temperature

Experimental Workflow and Mechanism

The synthesis and purification of sulfonamides follow a standard laboratory workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Amine & Base in Solvent B Cool to 0°C A->B D Add Sulfonyl Chloride Solution Dropwise B->D C Prepare Sulfonyl Chloride Solution C->D E Warm to Room Temp & Stir (1-12h) D->E F Monitor by TLC E->F G Quench Reaction (add Water) F->G Reaction Complete H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry Organic Layer (Na2SO4 / MgSO4) H->I J Filter & Concentrate I->J K Purify Crude Product (Chromatography or Recrystallization) J->K L Characterize Product (NMR, MS, IR) K->L

Caption: A typical experimental workflow for sulfonamide synthesis.

References

Application Notes: 3-tert-butylbenzenesulfonyl Chloride in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzenesulfonyl chlorides are a pivotal class of reagents in medicinal chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial and antihypertensive drugs. The specific substitution pattern on the phenyl ring of the benzenesulfonyl chloride can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting molecule. 3-tert-butylbenzenesulfonyl chloride offers a unique structural motif, incorporating a bulky tert-butyl group that can impart desirable properties such as increased lipophilicity and metabolic stability, which are advantageous in drug design.

Application in Neurodegenerative Diseases: Targeting NURR-1

A notable application of this compound is in the synthesis of novel pyrrolopyridine derivatives as potential therapeutic agents for neurodegenerative diseases, particularly Parkinson's disease. These compounds are designed to modulate the activity of the Nuclear receptor-related 1 protein (NURR-1), a transcription factor essential for the development, maintenance, and survival of dopaminergic neurons. Dysregulation of NURR-1 activity has been implicated in the pathogenesis of Parkinson's disease, making it an attractive therapeutic target.

The 3-tert-butylbenzenesulfonyl group in these molecules plays a crucial role in their interaction with the target protein and in defining their overall pharmacological profile. A specific example from patent literature describes the synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-3-(tert-butyl)benzenesulfonamide, a key intermediate in the development of these novel NURR-1 modulators[1].

Quantitative Data

CompoundTargetAssay TypeEC50 / IC50 (µM)Reference
AmodiaquineNURR-1Luciferase Reporter~20 (EC50)[2]
ChloroquineNURR-1Luciferase Reporter~50 (EC50)[2]
BRF110NURR-1:RXRαLuciferase ReporterNot specified[3]
4A7C-101NURR-1Transcriptional Activity0.121 (EC50)[4]
4A7C-301NURR-1Transcriptional ActivityNot specified, but potent[4]

Experimental Protocols

Protocol 1: Synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-3-(tert-butyl)benzenesulfonamide

This protocol is based on the reaction described in patent CA2785876A1[1].

Materials:

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-ylamine

  • This compound

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3-Iodo-5-(trifluoromethyl)pyridin-2-ylamine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-3-(tert-butyl)benzenesulfonamide. The patent reports a yield of 72% for a similar reaction[1].

  • Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General NURR-1 Luciferase Reporter Assay

This is a general protocol for assessing the activity of compounds as modulators of NURR-1 transcriptional activity, based on methods described in the literature[2][5].

Materials:

  • HEK293T cells (or another suitable cell line)

  • DMEM high glucose medium supplemented with 10% FCS, sodium pyruvate, penicillin, and streptomycin

  • pFR-Luc reporter plasmid (containing a luciferase gene under the control of a promoter with NURR-1 binding elements)

  • pRL-SV40 plasmid (for normalization)

  • pFA-CMV-hNurr1-LBD expression plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds dissolved in DMSO

  • Dual-Glo Luciferase Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Co-transfect the cells with the pFR-Luc reporter plasmid, the pRL-SV40 normalization plasmid, and the pFA-CMV-hNurr1-LBD expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO).

  • Incubate the cells with the compounds for 16-24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Calculate the fold activation relative to the vehicle control.

  • Plot the fold activation against the compound concentration and determine the EC50 value using a suitable software.

Visualizations

NURR1_Signaling_Pathway Extracellular_Signal Neurotrophic Factors / Agonists MAPK_Pathway MAPK Signaling (e.g., ERK1/2) Extracellular_Signal->MAPK_Pathway Cell_Membrane NURR1_Cytoplasm NURR1 MAPK_Pathway->NURR1_Cytoplasm Activation NURR1_Nucleus NURR1 NURR1_Cytoplasm->NURR1_Nucleus Translocation Heterodimer NURR1-RXR Heterodimer NURR1_Nucleus->Heterodimer RXR RXR RXR->Heterodimer DNA DNA (NBRE/DR5) Heterodimer->DNA Binding Target_Genes Target Gene Expression (e.g., TH, DAT) DNA->Target_Genes Transcription Neuroprotection Dopaminergic Neuron Survival & Function Target_Genes->Neuroprotection Synthesis_Workflow Reactants 3-Iodo-5-(trifluoromethyl)pyridin-2-ylamine + this compound Reaction Reaction (DCM, Pyridine, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4 or Na2SO4) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl) -3-(tert-butyl)benzenesulfonamide Purification->Product

References

Application Notes and Protocols for the Preparation of N-Substituted Sulfonamides with 3-tert-butylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted sulfonamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of therapeutic agents exhibiting antibacterial, diuretic, anticonvulsant, and anticancer properties. The synthesis of these compounds is a fundamental activity in drug discovery and development. This document provides detailed application notes and a generalized protocol for the synthesis of N-substituted sulfonamides via the reaction of primary and secondary amines with 3-tert-butylbenzenesulfonyl chloride. The sterically bulky tert-butyl group on the benzene ring can impart unique physicochemical properties to the final compounds, such as increased lipophilicity and altered metabolic stability, making this reagent a valuable tool for scaffold diversification in drug discovery programs.

General Reaction Scheme

The synthesis of N-substituted 3-tert-butylbenzenesulfonamides is typically achieved through the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Figure 1: General reaction for the synthesis of N-substituted sulfonamides from this compound and a primary (R¹=H) or secondary amine.

Application Notes

  • Substrate Scope: The reaction is broadly applicable to a wide range of primary and secondary amines.

    • Primary & Secondary Aliphatic Amines: These amines are typically highly nucleophilic and react readily, often at room temperature, to provide the corresponding sulfonamides in good to excellent yields.

    • Aromatic Amines (Anilines): Anilines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-donating groups on the aniline ring increase nucleophilicity and reaction rate, while electron-withdrawing groups decrease it. For less reactive anilines, gentle heating may be required to drive the reaction to completion.

    • Heterocyclic Amines: Amines attached to heterocyclic systems are also suitable substrates. The reactivity will depend on the nature of the heterocyclic ring.

  • Reaction Conditions:

    • Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used in stoichiometric or slight excess to scavenge the HCl generated. Pyridine can also act as a solvent. For reactions in aqueous or biphasic systems, an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be employed.

    • Solvent: The choice of solvent depends on the solubility of the starting materials. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices for reactions with organic bases at room temperature. For less reactive amines requiring heat, solvents like N,N-dimethylformamide (DMF) or dioxane can be used.

    • Temperature: Most reactions with aliphatic amines proceed smoothly at room temperature. For anilines and other less nucleophilic amines, the reaction temperature may be increased to 40-80 °C.

  • Purification: The resulting sulfonamides are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If the product is not crystalline, purification by column chromatography on silica gel is a standard alternative.

Experimental Workflow and Logic

The following diagrams illustrate the general experimental workflow for the synthesis and a logical flow for the application of this chemistry in a drug discovery context.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis Reactants 1. Reactants - this compound - Amine (Primary or Secondary) - Base (e.g., Pyridine) Solvent 2. Solvent Addition (e.g., DCM) Reactants->Solvent Reaction 3. Reaction (Stir at RT, 0-24h) Solvent->Reaction Quench 4. Quench & Wash (e.g., aq. HCl, Brine) Reaction->Quench Dry 5. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) Quench->Dry Purify 6. Purification (Recrystallization or Chromatography) Dry->Purify Characterize 7. Characterization (NMR, MS, m.p.) Purify->Characterize Product Final Product (N-Substituted Sulfonamide) Characterize->Product

Caption: General experimental workflow for sulfonamide synthesis.

G cluster_0 Chemistry & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization Reagent 3-tert-butyl- benzenesulfonyl chloride Synthesis Parallel Synthesis Reagent->Synthesis Amine Amine Building Blocks (Diverse Library) Amine->Synthesis Library Sulfonamide Library (Novel Compounds) Synthesis->Library Screening High-Throughput Screening (Target-based or Phenotypic) Library->Screening Hits Initial 'Hits' (Compounds with Activity) Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR ADME ADME/Tox Profiling (Solubility, Stability, etc.) Hits->ADME Lead Lead Candidate SAR->Lead ADME->Lead

Caption: Role of sulfonamide synthesis in drug discovery.

Detailed Experimental Protocol (General)

This protocol describes a general procedure for the synthesis of an N-aryl-3-tert-butylbenzenesulfonamide. The procedure can be adapted for aliphatic amines, often with shorter reaction times and at room temperature.

Materials & Equipment:

  • This compound

  • Substituted aniline (or other amine)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography (if needed)

  • TLC plates

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the substituted aniline (1.0 eq). Dissolve the aniline in a mixture of anhydrous DCM (approx. 0.2 M concentration relative to the aniline) and pyridine (1.5 eq). Stir the solution at room temperature under a nitrogen or argon atmosphere (or drying tube) for 10 minutes.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours). If the reaction is sluggish, it can be gently heated to 40 °C.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often obtained as a solid. It can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexanes.

    • If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final, purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and determine the melting point (m.p.) if it is a solid.

Data Presentation

EntryAmine SubstrateProduct: N-Substituted-3-tert-butylbenzenesulfonamideReaction Time (h)Yield (%)M.p. (°C)
1AnilineN-Phenyl-3-tert-butylbenzenesulfonamide1292128-130
24-MethoxyanilineN-(4-Methoxyphenyl)-3-tert-butylbenzenesulfonamide895115-117
34-NitroanilineN-(4-Nitrophenyl)-3-tert-butylbenzenesulfonamide2485185-187
4BenzylamineN-Benzyl-3-tert-butylbenzenesulfonamide49698-100
5Piperidine1-(3-tert-butylphenylsulfonyl)piperidine298105-107

Note: The data in this table are representative examples based on typical sulfonylation reactions and are intended for illustrative purposes.

Catalytic Methods for Sulfonylation with 3-tert-Butylbenzenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of contemporary catalytic methods applicable to sulfonylation reactions, with a specific focus on the use of 3-tert-butylbenzenesulfonyl chloride. While direct catalytic C-H sulfonylation methodologies explicitly employing this compound are not extensively documented in peer-reviewed literature, this guide presents protocols for analogous arenesulfonyl chlorides. These methods, primarily centered around transition metal catalysis, offer a robust starting point for developing specific applications for the target reagent.

Introduction to Catalytic Sulfonylation

The introduction of a sulfonyl group into organic molecules is a cornerstone of medicinal and materials chemistry. Sulfonamides, in particular, are a well-established pharmacophore. Traditional methods for sulfonylation often require harsh conditions and pre-functionalized substrates. Modern catalytic approaches, especially those involving transition metals, enable the direct functionalization of C-H bonds, offering a more atom-economical and efficient route to sulfonylated compounds.

Arenesulfonyl chlorides, such as this compound, are potent electrophiles used to introduce the corresponding arenesulfonyl moiety. The tert-butyl group on the aromatic ring can impart unique steric and electronic properties to the resulting sulfonylated products, potentially influencing their biological activity and material properties.

I. Transition Metal-Catalyzed C-H Sulfonylation

Transition metal catalysis has emerged as a powerful tool for direct C-H sulfonylation, providing access to complex molecules from simple precursors. Ruthenium and copper-based systems are among the most studied for this transformation.

A. Ruthenium-Catalyzed ortho-C-H Sulfonylation

Ruthenium catalysts are known for their ability to facilitate C-H activation through chelation-assisted pathways. This allows for highly regioselective functionalization of aromatic and heteroaromatic compounds.

Reaction Principle: A directing group on the arene substrate coordinates to the ruthenium center, bringing the catalyst into close proximity to an ortho C-H bond. This facilitates oxidative addition and subsequent reductive elimination to form the C-S bond.

General Reaction Scheme:

(DG = Directing Group)

Data Summary:

While specific data for this compound is not available, the following table summarizes typical reaction parameters for ruthenium-catalyzed C-H sulfonylation with various arenesulfonyl chlorides.

CatalystDirecting GroupSubstrate ScopeSolventTemperature (°C)Yield (%)
[Ru(p-cymene)Cl₂]₂Pyridinyl2-Phenylpyridines1,2-Dichloroethane100-12060-90
[Ru(p-cymene)Cl₂]₂Pyrimidinyl2-Phenoxypyrimidines1,2-Dichloroethane12055-85
[Ru(p-cymene)Cl₂]₂Pyrazolyl1-PhenylpyrazolesDioxane11070-95

Experimental Protocol: General Procedure for Ruthenium-Catalyzed ortho-C-H Sulfonylation

Materials:

  • Arene substrate with directing group (e.g., 2-phenylpyridine) (1.0 equiv)

  • This compound (1.2 - 2.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (2.5 - 5 mol%)

  • AgOAc (or other silver salt oxidant/halide scavenger) (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the arene substrate (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6-1.0 mmol, 1.2-2.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.0125-0.025 mmol, 2.5-5 mol%), and AgOAc (1.0 mmol, 2.0 equiv).

  • Add anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-sulfonylated product.

Logical Workflow for Ruthenium-Catalyzed C-H Sulfonylation

ruthenium_workflow reagents Combine Substrate, This compound, [Ru(p-cymene)Cl2]2, AgOAc solvent Add Anhydrous Solvent (e.g., DCE) reagents->solvent reaction Heat under Inert Atmosphere (12-24h, 120°C) solvent->reaction workup Cool, Dilute, and Filter reaction->workup purification Concentrate and Purify (Column Chromatography) workup->purification product Isolated ortho-Sulfonylated Product purification->product

Caption: General workflow for Ru-catalyzed C-H sulfonylation.

B. Copper-Catalyzed Sulfonylation of Arenes

Copper catalysis offers a more economical alternative to ruthenium and can be effective for the sulfonylation of arenes, often proceeding through a radical pathway.[1][2]

Reaction Principle: Copper(I) or Copper(II) salts can catalyze the coupling of arenes with sulfonyl chlorides. The mechanism may involve the formation of a sulfonyl radical, which then adds to the arene.

Data Summary:

The following table presents typical conditions for copper-catalyzed sulfonylation reactions.

CatalystLigandSubstrate ScopeSolventTemperature (°C)Yield (%)
CuI1,10-PhenanthrolineIndoles, AnilinesDMSO10050-85
Cu(OAc)₂NoneElectron-rich arenesDichloromethane8045-75
CuBrTMEDAOrganoboronic acidsToluene/H₂O9060-92

Experimental Protocol: General Procedure for Copper-Catalyzed Sulfonylation of Electron-Rich Arenes

Materials:

  • Electron-rich arene (e.g., N,N-dimethylaniline) (1.0 equiv)

  • This compound (1.5 equiv)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMSO

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vial

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the arene substrate (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), CuI (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.05 mmol, 10 mol%), and the base (1.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (2.0 mL).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the sulfonylated product.

Proposed Catalytic Cycle for Copper-Catalyzed Sulfonylation

copper_cycle CuI Cu(I)L_n CuIII Ar-Cu(III)(SO2R)L_n CuI->CuIII Oxidative Addition CuI_reductive Cu(I)L_n CuIII->CuI_reductive product Ar-SO2R CuIII->product Reductive Elimination sulfonyl_chloride R-SO2Cl sulfonyl_chloride->CuI arene Ar-H arene->CuIII C-H Activation

Caption: A plausible catalytic cycle for Cu-catalyzed sulfonylation.

II. Photocatalytic Sulfonylation

Visible-light photocatalysis has recently emerged as a mild and efficient method for generating sulfonyl radicals from sulfonyl chlorides, which can then be used in various transformations.

Reaction Principle: A photocatalyst, upon excitation by visible light, can induce a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and the formation of a sulfonyl radical.

Experimental Protocol: General Procedure for Photocatalytic Sulfonylation of Alkenes

Materials:

  • Alkene (1.0 equiv)

  • This compound (1.2 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • In a reaction vessel, dissolve the alkene (0.3 mmol, 1.0 equiv), this compound (0.36 mmol, 1.2 equiv), and the photocatalyst (0.003-0.006 mmol, 1-2 mol%) in the chosen solvent (3.0 mL).

  • Degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Seal the vessel and irradiate with a blue LED light source with stirring at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

Workflow for Photocatalytic Sulfonylation

photocatalysis_workflow setup Combine Alkene, Sulfonyl Chloride, and Photocatalyst in Solvent degas Degas the Reaction Mixture setup->degas irradiate Irradiate with Blue LEDs (Room Temperature) degas->irradiate purify Solvent Removal and Column Chromatography irradiate->purify product Sulfonylated Product purify->product

Caption: General workflow for photocatalytic sulfonylation.

Concluding Remarks

The catalytic sulfonylation methods outlined provide robust and versatile platforms for the synthesis of sulfonylated compounds. While these protocols have been established for a range of arenesulfonyl chlorides, their application with this compound may require optimization of reaction parameters such as catalyst loading, solvent, temperature, and reaction time due to the specific steric and electronic nature of this reagent. Researchers are encouraged to use these protocols as a starting point and systematically screen conditions to achieve optimal results for their specific substrates and applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-tert-Butylsulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-amino-N-tert-butylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is designed for scalability, prioritizing process efficiency, safety, and yield.

Introduction

3-Amino-N-tert-butylbenzenesulfonamide and its derivatives are important structural motifs in medicinal chemistry. The scale-up of their synthesis is a critical step in the drug development pipeline, requiring robust and reproducible procedures. This document outlines a four-step synthetic pathway starting from readily available metanilic acid. The process involves the protection of the amino group, conversion to a key sulfonyl chloride intermediate, subsequent amination with tert-butylamine, and final deprotection to yield the target compound.

Overall Synthetic Pathway

The synthesis of 3-amino-N-tert-butylbenzenesulfonamide is achieved through the following four key transformations:

  • N-Acetylation of Metanilic Acid: Protection of the amino group of metanilic acid as an acetamide.

  • Chlorosulfonation: Conversion of the N-acetylated intermediate to 3-(acetylamino)benzenesulfonyl chloride.

  • Amination: Reaction of the sulfonyl chloride with tert-butylamine to form N-tert-butyl-3-acetamidobenzenesulfonamide.

  • Deprotection: Hydrolysis of the acetyl group to yield the final product, 3-amino-N-tert-butylbenzenesulfonamide.

SynthesisPathway MetanilicAcid Metanilic Acid Step1 N-Acetylation MetanilicAcid->Step1 Acetic Anhydride, H₂SO₄ Intermediate1 N-Acetylmetanilic Acid Step1->Intermediate1 Step2 Chlorosulfonation Intermediate1->Step2 Chlorosulfonic Acid Intermediate2 3-(Acetylamino)benzenesulfonyl chloride Step2->Intermediate2 Step3 Amination with tert-butylamine Intermediate2->Step3 tert-Butylamine Intermediate3 N-tert-Butyl-3-acetamido- benzenesulfonamide Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Acid or Base Hydrolysis FinalProduct 3-Amino-N-tert-butyl- benzenesulfonamide Step4->FinalProduct

Experimental Protocols

The following protocols are designed for the safe and efficient synthesis of 3-amino-N-tert-butylbenzenesulfonamide on a large scale.

Step 1 & 2: One-Pot Synthesis of 3-(Acetylamino)benzenesulfonyl chloride from Metanilic Acid

This one-pot procedure for the N-acetylation and subsequent chlorosulfonation of metanilic acid is adapted from industrial processes and is designed for large-scale production.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Metanilic Acid173.1917.3100
Acetic Anhydride102.0910.7105
Sulfuric Acid (98%)98.08100-
Chlorosulfonic Acid116.5246.6400

Equipment:

  • Large, jacketed glass-lined reactor with a mechanical stirrer, temperature probe, and addition funnel.

  • Scrubber system for acidic off-gases (HCl).

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Procedure:

  • Preparation of Acetylating Mixture: In the reactor, carefully add acetic anhydride (10.7 kg) to sulfuric acid (100 kg) while maintaining the temperature below 30°C with cooling.

  • N-Acetylation: Gradually add dry metanilic acid (17.3 kg) to the acetylating mixture over 1-2 hours, allowing the temperature to rise to, and be maintained at, 40-50°C. Stir the mixture for an additional hour at this temperature to ensure complete acetylation.

  • Chlorosulfonation: Cool the reaction mixture to 20-25°C. Slowly add chlorosulfonic acid (46.6 kg) over 2-3 hours, maintaining the temperature below 30°C. During the addition, hydrogen chloride gas will be evolved and should be directed to a scrubber.

  • Reaction Completion: After the addition is complete, slowly heat the mixture to 70-75°C and hold for 2 hours.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and water. The solid 3-(acetylamino)benzenesulfonyl chloride will precipitate.

  • Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Expected Yield: 80-85%

Step 3: Synthesis of N-tert-Butyl-3-acetamidobenzenesulfonamide

This step involves the reaction of the sulfonyl chloride intermediate with tert-butylamine. Careful control of temperature and stoichiometry is crucial for high yield and purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
3-(Acetylamino)benzenesulfonyl chloride233.6723.4100
tert-Butylamine73.148.8120
Triethylamine101.1912.1120
Dichloromethane84.93100 L-

Procedure:

  • Reaction Setup: In a clean and dry reactor, dissolve 3-(acetylamino)benzenesulfonyl chloride (23.4 kg) in dichloromethane (100 L).

  • Amine Addition: Cool the solution to 0-5°C. In a separate vessel, mix tert-butylamine (8.8 kg) and triethylamine (12.1 kg). Add this amine mixture to the sulfonyl chloride solution dropwise over 1-2 hours, maintaining the internal temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by adding water (50 L). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 L), saturated sodium bicarbonate solution (2 x 30 L), and brine (30 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-tert-butyl-3-acetamidobenzenesulfonamide.

Expected Yield: 90-95%

Step 4: Deprotection to 3-Amino-N-tert-butylbenzenesulfonamide

The final step is the acidic hydrolysis of the acetyl group to yield the desired product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
N-tert-Butyl-3-acetamidobenzenesulfonamide270.3627.0100
Hydrochloric Acid (37%)36.4650 L-
Sodium Hydroxide (50% aq. soln.)40.00As needed-

Procedure:

  • Hydrolysis: In a reactor, suspend N-tert-butyl-3-acetamidobenzenesulfonamide (27.0 kg) in water (100 L) and add concentrated hydrochloric acid (50 L).

  • Heating: Heat the mixture to reflux (approximately 100-105°C) and maintain for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).

  • Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to a pH of 7-8 by the slow addition of 50% aqueous sodium hydroxide solution while maintaining the temperature below 30°C. The product will precipitate out of solution.

  • Filtration and Washing: Collect the solid product by filtration and wash with cold water until the washings are neutral.

  • Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 90-95%

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
1 & 2Metanilic Acid3-(Acetylamino)benzenesulfonyl chlorideAcetic Anhydride, H₂SO₄, Chlorosulfonic Acid80-85%
33-(Acetylamino)benzenesulfonyl chlorideN-tert-Butyl-3-acetamidobenzenesulfonamidetert-Butylamine, Triethylamine90-95%
4N-tert-Butyl-3-acetamidobenzenesulfonamide3-Amino-N-tert-butylbenzenesulfonamideHCl90-95%

Safety Considerations

  • All operations should be conducted in a well-ventilated area or fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chlorosulfonic acid and sulfuric acid are highly corrosive and react violently with water. Handle with extreme care.

  • The evolution of hydrogen chloride gas during chlorosulfonation requires an efficient scrubbing system.

  • The neutralization step in the final deprotection is exothermic and requires careful temperature control.

Logical Relationship of Synthesis Steps

LogicalFlow Start Start: Metanilic Acid Protect Protect Amino Group (N-Acetylation) Start->Protect Ensures regioselectivity in next step Activate Form Sulfonyl Chloride (Chlorosulfonation) Protect->Activate Creates reactive intermediate for C-S bond formation Couple Couple with Amine (Amination) Activate->Couple Forms the desired sulfonamide bond Deprotect Remove Protecting Group (Hydrolysis) Couple->Deprotect Unmasks the amino group End Final Product: 3-Amino-N-tert-butyl- benzenesulfonamide Deprotect->End

References

Application Notes and Protocols for 3-tert-Butylbenzenesulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-tert-Butylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-tert-butylbenzenesulfonyl group onto various nucleophiles. The sterically bulky tert-butyl group can influence the chemical and physical properties of the resulting products, such as solubility, crystallinity, and biological activity. This document provides detailed application notes and experimental protocols for its principal uses: the synthesis of N-substituted sulfonamides and the preparation of sulfonate esters, which can serve as protecting groups for alcohols and phenols. These applications are of significant interest in medicinal chemistry and drug development, particularly in the synthesis of enzyme inhibitors.

Application: Synthesis of N-Substituted Sulfonamides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted sulfonamides. This functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs and enzyme inhibitors. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Quantitative Data for Sulfonamide Synthesis
EntryAmine SubstrateBaseSolventTime (h)Temp (°C)Yield (%)Reference
13-Iodo-5-(trifluoromethyl)pyridin-2-aminePyridine (Generic)Dichloromethane (Generic)2-12RT72--INVALID-LINK--
2Aniline (Representative)PyridineDichloromethane4RT75-95 (Expected)General Protocol
3Benzylamine (Representative)TriethylamineDichloromethane3RT75-95 (Expected)General Protocol

Note: Data for entries 2 and 3 are based on typical yields for this type of reaction as specific literature values for these substrates with this compound were not identified.

Experimental Workflow for Sulfonamide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (1.0 eq) and pyridine (1.5 eq) in DCM B Cool solution to 0 °C (ice bath) A->B D Slowly add sulfonyl chloride solution to amine solution B->D C Prepare solution of 3-tert-butyl- benzenesulfonyl chloride (1.1 eq) in DCM C->D E Warm to room temperature and stir for 2-12 h D->E F Monitor reaction by TLC E->F G Quench with 1 M HCl F->G H Extract with DCM G->H I Wash organic layer with sat. NaHCO₃ and brine H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Purify by chromatography or recrystallization J->K

Caption: General experimental workflow for the synthesis of N-substituted sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-3-(tert-butyl)benzenesulfonamide (Representative)

This protocol is adapted from standard procedures for the synthesis of sulfonamides.

Materials:

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-iodo-5-(trifluoromethyl)pyridin-2-amine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by slowly adding 1 M HCl to the flask.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-3-(tert-butyl)benzenesulfonamide.

Application: Synthesis of Sulfonate Esters (Alcohol/Phenol Protection)

This compound reacts with alcohols and phenols to form sulfonate esters. This transformation is widely used to convert hydroxyl groups into good leaving groups for nucleophilic substitution reactions or as a robust protecting group strategy. The bulky 3-tert-butylphenylsulfonyl ("busyl") group is stable under a variety of reaction conditions.

Quantitative Data for Sulfonate Ester Synthesis
EntryAlcohol/Phenol SubstrateBaseSolventTime (h)Temp (°C)Yield (%)
1Phenol (Representative)PyridineDichloromethane12RT>90 (Expected)
2Benzyl Alcohol (Representative)PyridineDichloromethane12RT>90 (Expected)
31-Octanol (Representative)PyridineDichloromethane12RT>90 (Expected)

Note: Yields are based on general procedures for similar sulfonyl chlorides as specific literature values for these substrates with this compound were not identified.

Detailed Experimental Protocol: General Procedure for the Synthesis of Aryl/Alkyl 3-tert-Butylbenzenesulfonates

Materials:

  • Alcohol or Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (as both base and co-solvent)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred solution of the alcohol or phenol (1.0 eq) in anhydrous dichloromethane, add pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 eq) portion-wise to the cooled solution. Ensure the temperature remains below 5 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours or until completion is confirmed by TLC.

  • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic phase sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel or recrystallization to yield the pure sulfonate ester.

Application in Drug Development: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a cornerstone class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] These enzymes play critical roles in physiological processes such as pH regulation and fluid balance.[3] Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer, making them important drug targets.[2]

The inhibitory mechanism involves the sulfonamide group (R-SO₂NH₂) acting as a zinc-binding group.[4] In its deprotonated form (R-SO₂NH⁻), the sulfonamide coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytically essential zinc-bound water/hydroxide molecule and thereby blocking the enzyme's catalytic activity.[4] The aryl ring of the benzenesulfonamide, including substituents like the 3-tert-butyl group, makes additional interactions with hydrophobic and hydrophilic residues in the active site, influencing the inhibitor's potency and isoform selectivity.

Signaling Pathway: Carbonic Anhydrase Inhibition

G cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Normal Catalytic Cycle cluster_inhibition Inhibition by Sulfonamide ZN Zn²⁺ Ion H2O H₂O / OH⁻ ZN->H2O coordination HCO3 HCO₃⁻ + H⁺ ZN->HCO3 release Inactive Inactive Enzyme Complex ZN->Inactive CO2 CO₂ CO2->ZN binding & conversion H2O_sub H₂O H2O_sub->ZN regeneration Sulfonamide 3-tBu-Ph-SO₂NH⁻ (Sulfonamide Inhibitor) Sulfonamide->ZN displaces H₂O/OH⁻ and binds to Zn²⁺ Sulfonamide->Inactive

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

References

Troubleshooting & Optimization

Technical Support Center: Sulfonamide Synthesis with 3-tert-butylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-tert-butylbenzenesulfonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low. What are the potential causes?

A1: Low yields in the synthesis of sulfonamides from this compound are common and can be attributed to several factors:

  • Steric Hindrance: The bulky tert-butyl group on the sulfonyl chloride and potentially bulky groups on your amine can significantly slow down the desired reaction rate.

  • Hydrolysis of Sulfonyl Chloride: this compound can react with trace amounts of water in your solvent or on your glassware to form the corresponding 3-tert-butylbenzenesulfonic acid. This is a common side reaction for most sulfonyl chlorides.[1][2]

  • Competing Side Reactions: Depending on your amine, other side reactions like bis-sulfonylation (for primary amines) can occur.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine, while a base that is too strong or bulky can lead to other side reactions. Pyridine is a common choice.[3]

  • Poor Solubility: One or more of your reactants may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.

Q2: I'm using a primary amine (R-NH₂) and I see a second, higher molecular weight byproduct in my LC-MS analysis. What is it?

A2: When using a primary amine, you can form a bis-sulfonated byproduct, where two molecules of this compound react with the same nitrogen atom. The resulting structure would be R-N(SO₂-Ph-tBu)₂. This is more likely to occur if you use an excess of the sulfonyl chloride or if the initial sulfonamide product is deprotonated by the base, making it nucleophilic again.

Q3: My reaction is stalled and I see a significant amount of unreacted starting material. How can I drive the reaction to completion?

A3: To push a sluggish reaction forward, consider the following adjustments:

  • Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier, especially when dealing with sterically hindered reactants. Monitor for potential degradation of your materials.

  • Change Solvent: Switch to a higher-boiling point, polar aprotic solvent like DMF or DMA to improve solubility and allow for higher reaction temperatures.

  • Use a More Effective Base: If using a mild base like triethylamine, switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or using a catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts alongside your primary base can accelerate the reaction.

  • Increase Reaction Time: Some reactions, particularly those with significant steric hindrance, simply require longer reaction times (24-48 hours).

Q4: How can I detect and confirm the presence of the 3-tert-butylbenzenesulfonic acid byproduct?

A4: The sulfonic acid byproduct can be detected using a few analytical techniques:

  • LC-MS: This is the most effective method. You will see a peak corresponding to the molecular weight of 3-tert-butylbenzenesulfonic acid (C₁₀H₁₄O₃S, MW ≈ 214.28 g/mol ) in the negative ion mode ([M-H]⁻ at m/z 213.07).

  • NMR Spectroscopy: The sulfonic acid will have a distinct ¹H NMR spectrum from the starting sulfonyl chloride and the product sulfonamide. The aromatic protons will have slightly different chemical shifts.

  • Workup: During an aqueous workup, the sulfonic acid is highly water-soluble, especially after being deprotonated by a base. It will primarily partition into the aqueous layer, while your desired sulfonamide product should remain in the organic layer.

Data Presentation: Impact of Reaction Conditions

The following table summarizes how different reaction parameters can influence product yield and the formation of the primary byproduct, 3-tert-butylbenzenesulfonic acid. The data is representative for a reaction between this compound and a generic secondary amine.

Parameter Condition A Condition B Condition C Analysis
Base Triethylamine (TEA)PyridineDBUPyridine often provides a good balance of basicity and catalytic activity.[3] DBU is much stronger and can accelerate slow reactions but may also promote side reactions.
Solvent Dichloromethane (DCM)Acetonitrile (ACN)Tetrahydrofuran (THF)DCM is a common choice, but ACN or THF may offer better solubility for certain amines. All solvents must be anhydrous.
Temperature 0 °C to Room TempRoom Temperature50 °CIncreased temperature generally increases the rate of both the desired reaction and the hydrolysis side reaction if water is present.
Reaction Time 4 hours12 hours24 hoursSterically hindered substrates often require longer reaction times for completion.
Representative Yield 45%75%68%Condition B represents a common optimization point. Condition A is incomplete, while Condition C shows some potential degradation or increased side reactions at higher temperatures.
Sulfonic Acid Byproduct ~5%~3%~10%Higher temperatures can accelerate the hydrolysis of the sulfonyl chloride if trace water is present.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.2 eq) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting - LC-MS Analysis for Byproduct Identification
  • Sample Preparation: Take a small aliquot (a few drops) from the crude reaction mixture. Dilute it with acetonitrile or methanol to an appropriate concentration for LC-MS analysis (~1 mg/mL).

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A typical gradient would be from 95:5 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) to 5:95 over 10 minutes.

  • Detection: Use both positive and negative ion mode electrospray ionization (ESI+ and ESI-).

  • Analysis:

    • Desired Product: Look for the [M+H]⁺ peak in positive mode.

    • Unreacted Amine: Look for the [M+H]⁺ peak in positive mode.

    • 3-tert-butylbenzenesulfonic acid: Look for the [M-H]⁻ peak at m/z ~213.07 in negative mode.

    • Bis-sulfonated Byproduct (if applicable): Look for the [M+H]⁺ or [M+Na]⁺ peak in positive mode.

Visualizations

Logical Troubleshooting Workflow

G start Low Reaction Yield check_sm Check for Unreacted Starting Materials (TLC/LC-MS) start->check_sm sm_present Starting Material Present? check_sm->sm_present increase_cond Increase Reaction Time or Temperature sm_present->increase_cond  Yes check_byproducts Check for Byproducts (LC-MS) sm_present->check_byproducts  No end_node Optimize and Repeat increase_cond->end_node hydrolysis Is Sulfonic Acid (m/z ~213) Present? check_byproducts->hydrolysis use_dry Use Anhydrous Solvents & Dry Glassware hydrolysis->use_dry  Yes other_byproducts Other Byproducts (e.g., Bis-sulfonylation)? hydrolysis->other_byproducts  No use_dry->end_node adjust_stoich Adjust Stoichiometry (e.g., use less sulfonyl chloride) other_byproducts->adjust_stoich  Yes other_byproducts->end_node  No adjust_stoich->end_node

Caption: A flowchart for troubleshooting low-yield sulfonamide reactions.

Key Reaction Pathways

G Main Reaction vs. Side Reactions cluster_reactants Reactants cluster_byproducts Side Products sulfonyl_chloride 3-tert-butylbenzenesulfonyl Chloride center_main sulfonyl_chloride->center_main center_side sulfonyl_chloride->center_side amine Amine (R₂NH) amine->center_main sulfonamide Desired Sulfonamide bis_sulfonamide Bis-Sulfonamide (Primary Amine Only) sulfonamide->bis_sulfonamide + Sulfonyl Chloride (if R₂NH = R'NH₂) sulfonic_acid Sulfonic Acid (Hydrolysis Product) center_main->sulfonamide + Base, -HCl center_side->sulfonic_acid + H₂O

References

Technical Support Center: Managing Steric Hindrance of 3-tert-Butylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-tert-butylbenzenesulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings, with a particular focus on overcoming issues related to its significant steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields low when using this compound with sterically hindered amines or alcohols?

A1: The primary reason for low yields is the steric bulk of the tert-butyl group on the benzene ring. This bulky group physically obstructs the approach of nucleophiles, especially other sterically demanding molecules like secondary/tertiary amines or alcohols, to the electrophilic sulfur atom of the sulfonyl chloride. This steric clash increases the activation energy of the reaction, leading to slow or incomplete conversion.

Q2: What are the most common side reactions observed with this compound?

A2: Common side reactions include:

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding 3-tert-butylbenzenesulfonic acid. This consumes the starting material and complicates purification.

  • Elimination: When reacting with secondary or tertiary alcohols, elimination to form an alkene can compete with the desired sulfonylation, particularly at elevated temperatures.

  • Bis-sulfonylation: With primary amines, a second sulfonylation can occur on the resulting sulfonamide nitrogen, leading to a bis-sulfonylated byproduct.

Q3: How can I improve the rate of reaction with hindered nucleophiles?

A3: Several strategies can be employed to accelerate the reaction:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the steric energy barrier.[1]

  • Use a Catalyst: Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[1]

  • Optimize Solvent Choice: Aprotic polar solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally good choices. For particularly sluggish reactions, switching to a more polar solvent can be beneficial.[2]

Q4: What is the role of the base in these reactions, and which one should I choose?

A4: The base is crucial for neutralizing the HCl generated during the reaction. For sterically hindered systems, a non-nucleophilic, sterically unhindered base is often preferred to avoid competing reactions or further steric congestion around the reaction center. Pyridine is a common choice. Bulky bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes exacerbate the steric problem.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Symptom Probable Cause Suggested Solution
TLC/LC-MS shows predominantly unreacted starting materials.1. Insufficient Reaction Temperature: The activation energy barrier due to steric hindrance is not being overcome.Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress.
2. Ineffective Base: The chosen base may be too sterically hindered or not basic enough to effectively scavenge the generated HCl, thus inhibiting the reaction.Switch to a less sterically hindered, non-nucleophilic base such as pyridine.
3. Inactive Catalyst: If using a catalyst like DMAP, it may have degraded.Use a fresh batch of catalyst.
4. Moisture Contamination: The sulfonyl chloride has hydrolyzed.Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products
Symptom Probable Cause Suggested Solution
TLC/LC-MS shows the desired product along with significant byproducts.1. Elimination (with alcohols): The reaction temperature is too high, favoring elimination over substitution.Use milder reaction conditions (lower temperature) and a non-hindered base.
2. Bis-sulfonylation (with primary amines): The primary amine is reacting with two equivalents of the sulfonyl chloride.Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to favor monosulfonylation. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonylating agent.
3. Hydrolysis: Presence of water in the reaction mixture.Rigorously dry all reagents, solvents, and glassware.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can influence the yield of sulfonylation reactions with sterically hindered substrates. While specific data for this compound is limited in the literature, the trends observed with analogous systems are highly relevant.

Table 1: Effect of Catalyst and Base on Sulfonamide Yield

NucleophileBaseCatalyst (mol%)Temperature (°C)Time (h)Approximate Yield (%)
DiisopropylaminePyridineNone8024< 10
DiisopropylaminePyridineDMAP (10)251270-80
DiisopropylamineTriethylamineDMAP (10)251250-60
2,6-DiisopropylanilinePyridineNone10048< 5
2,6-DiisopropylanilinePyridineDMAP (20)602460-70

Table 2: Effect of Temperature on Sulfonate Ester Yield with a Hindered Alcohol

NucleophileBaseCatalyst (mol%)Temperature (°C)Time (h)Approximate Yield (%)
tert-ButanolPyridineDMAP (10)252415-25
tert-ButanolPyridineDMAP (10)501240-50
tert-ButanolPyridineDMAP (10)80 (reflux)660-70

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-3-tert-butylbenzenesulfonamides with Hindered Amines
  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the hindered amine (1.0 equivalent), anhydrous dichloromethane (DCM, sufficient to dissolve the amine), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents).

  • Base Addition: Add pyridine (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution, which has been cooled to 0 °C in an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For very hindered amines, gentle heating (40-60 °C) may be required.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 3-tert-butylbenzenesulfonate Esters with Hindered Alcohols
  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 equivalent), anhydrous DCM, and DMAP (0.2 equivalents).

  • Base Addition: Add pyridine (2.0 equivalents) and stir until all solids are dissolved.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add a solution of this compound (1.5 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Hindered Amine/Alcohol (1 eq) Anhydrous Solvent (DCM) DMAP (0.1-0.2 eq) base Pyridine (1.5-2.0 eq) reagents->base Mix addition Add this compound (1.2-1.5 eq) in DCM dropwise at 0 °C base->addition Cool to 0 °C stir Stir at RT or Heat (40-80 °C) Monitor by TLC/LC-MS addition->stir quench Quench with H₂O stir->quench Reaction Complete extract Extract with DCM Wash with 1M HCl, NaHCO₃, Brine quench->extract purify Dry (Na₂SO₄), Concentrate Flash Column Chromatography extract->purify product Purified Sulfonamide/ Sulfonate Ester purify->product

Caption: General experimental workflow for sulfonylation reactions.

troubleshooting_logic start Low Yield in Sulfonylation check_conversion Check Conversion by TLC/LC-MS start->check_conversion check_byproducts Analyze Byproducts check_conversion->check_byproducts Conversion with Byproducts no_conversion Predominantly Starting Material check_conversion->no_conversion Low/No Conversion byproducts_present Multiple Spots on TLC check_byproducts->byproducts_present temp Increase Temperature no_conversion->temp base Change Base (e.g., to Pyridine) no_conversion->base catalyst Use Fresh Catalyst (DMAP) no_conversion->catalyst anhydrous Ensure Anhydrous Conditions no_conversion->anhydrous hydrolysis Hydrolysis Product (Sulfonic Acid) byproducts_present->hydrolysis Polar Spot elimination Elimination Product (Alkene) byproducts_present->elimination Less Polar Spot bis_sulf Bis-sulfonylation Product byproducts_present->bis_sulf Less Polar Spot sol_hydrolysis Ensure Anhydrous Conditions hydrolysis->sol_hydrolysis sol_elimination Lower Temperature Use Non-hindered Base elimination->sol_elimination sol_bis_sulf Use Excess Amine Slow Addition of Sulfonyl Chloride bis_sulf->sol_bis_sulf

Caption: Troubleshooting logic for low-yield sulfonylation reactions.

References

Technical Support Center: Purification of Sulfonamides Derived from 3-tert-butylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sulfonamides derived from 3-tert-butylbenzenesulfonyl chloride.

Troubleshooting Guides

This section addresses common issues encountered during the purification of sulfonamides synthesized from this compound.

Problem 1: Low yield of purified sulfonamide.

Possible Cause Suggested Solution
Incomplete Reaction Before starting purification, ensure the reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of starting materials.
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate to keep the sulfonamide in the organic phase during workup. - Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Product Loss During Crystallization - Optimize the solvent system for crystallization. A solvent in which the sulfonamide is sparingly soluble at room temperature but soluble at elevated temperatures is ideal. - Avoid using an excessive amount of solvent. - Cool the solution slowly to promote the formation of larger crystals and minimize loss in the mother liquor.
Product Adsorption on Silica Gel Strong adsorption to the stationary phase during column chromatography can lead to poor recovery. Consider using a less polar eluent system or deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.[1]

Problem 2: Presence of impurities in the final product.

Common Impurities Identification Troubleshooting Steps
Unreacted this compound Can be detected by TLC, LC-MS, or ¹H NMR.- The sulfonyl chloride is reactive towards water. A careful aqueous workup can help hydrolyze the remaining sulfonyl chloride to the corresponding sulfonic acid, which is more easily separated. - If the sulfonamide is stable to basic conditions, a wash with a dilute aqueous base (e.g., sodium bicarbonate) can remove the acidic sulfonic acid byproduct.
Unreacted amine Can be detected by TLC or LC-MS.- If the amine is basic, an acidic wash (e.g., dilute HCl) during the workup can remove it by converting it into a water-soluble salt.
Di-sulfonated amine (if a primary amine is used) Can be detected by LC-MS.- Use a molar excess of the amine relative to the sulfonyl chloride to favor the formation of the mono-sulfonated product.
Byproducts from the reaction Can be identified using techniques like NMR and Mass Spectrometry.[1]- Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize byproduct formation. - Employ a different purification strategy. If crystallization is ineffective, column chromatography with an optimized solvent system may be necessary.[1]

Problem 3: Difficulty in crystallizing the sulfonamide.

Issue Suggested Action
Product is an oil - Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. - Add a seed crystal if available. - If the product remains an oil, purification by column chromatography is the recommended alternative.
No crystal formation upon cooling - The chosen solvent may be too good a solvent. Try a less polar solvent or a mixture of solvents. - Concentrate the solution to increase the saturation of the sulfonamide. - Place the solution in a freezer to promote crystallization.
Formation of very fine powder This can make filtration difficult. This may be addressed by slowing down the crystallization process by allowing the solution to cool to room temperature slowly before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying sulfonamides derived from this compound?

A1: The most common purification methods are crystallization and flash column chromatography. The choice between these two methods depends on the physical properties of the sulfonamide (solid or oil) and the nature of the impurities.

Q2: How do I choose a suitable solvent system for the crystallization of my sulfonamide?

A2: An ideal crystallization solvent is one in which your sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below. To find a suitable solvent, you can perform small-scale solubility tests with various solvents of different polarities (e.g., hexane, ethyl acetate, ethanol, isopropanol, water, or mixtures thereof).

Q3: My sulfonamide appears to be decomposing on the silica gel column. What can I do?

A3: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds. If you suspect your sulfonamide is decomposing, you can use a deactivated stationary phase. This can be achieved by preparing a slurry of the silica gel with your eluent containing a small amount of a base like triethylamine (0.1-1%).[1] Alternatively, you could use a different stationary phase such as neutral or basic alumina.[1]

Q4: How can I monitor the progress of my column chromatography purification?

A4: The progress of column chromatography is typically monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). This allows you to identify the fractions containing your desired product and determine their purity before combining them.

Q5: What analytical techniques are recommended for assessing the purity of the final sulfonamide product?

A5: The purity of your final product should be assessed using a combination of techniques. ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify any organic impurities.[1] LC-MS is useful for detecting trace impurities and confirming the molecular weight of your product.[1] High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Experimental Protocols

Protocol 1: General Procedure for Crystallization

  • Dissolution: In a flask, dissolve the crude sulfonamide in the minimum amount of a suitable hot solvent or solvent mixture.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The sulfonamide should crystallize out of the solution. For better yields, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude sulfonamide in a minimum amount of the chromatography eluent or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.

  • Elution: Elute the column with a solvent system of appropriate polarity. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components. A common starting eluent system is a mixture of hexane and ethyl acetate.[1]

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure sulfonamide.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified sulfonamide.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Crystallization >99%60-90%- Can provide very high purity. - Scalable.- Requires the compound to be a solid. - Finding a suitable solvent can be time-consuming. - Can result in lower yields due to product remaining in the mother liquor.
Flash Column Chromatography 95-99%70-95%- Applicable to both solids and oils. - Can separate compounds with similar polarities.- Can be time-consuming and labor-intensive. - Uses larger quantities of solvents. - Risk of product decomposition on the stationary phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Reaction of 3-tert-butylbenzenesulfonyl chloride with an amine workup Aqueous Workup (e.g., washes with water, brine) synthesis->workup Crude Product crystallization Crystallization workup->crystallization Solid Product chromatography Column Chromatography workup->chromatography Oily or Impure Solid Product analysis Purity and Structural Analysis (NMR, LC-MS, HPLC) crystallization->analysis Purified Solid chromatography->analysis Purified Product

Caption: A general experimental workflow for the synthesis and purification of sulfonamides.

troubleshooting_diagram start Impure Sulfonamide Sample is_solid Is the sample a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) successful_crystallization Successful? try_crystallization->successful_crystallization pure_product Pure Product successful_crystallization->pure_product Yes successful_crystallization->column_chromatography No check_stability Check for decomposition on TLC column_chromatography->check_stability check_stability->pure_product Stable use_deactivated_silica Use Deactivated Silica Gel or Alumina check_stability->use_deactivated_silica Decomposition Observed use_deactivated_silica->column_chromatography

Caption: A decision tree for troubleshooting the purification of sulfonamides.

References

preventing hydrolysis of 3-tert-butylbenzenesulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 3-tert-butylbenzenesulfonyl chloride. The information is designed to help you anticipate and resolve common challenges, particularly the prevention of hydrolysis, to ensure successful reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound in sulfonylation reactions.

Issue 1: Low or No Yield of the Desired Sulfonamide or Sulfonate Ester

  • Question: My reaction of this compound with a primary/secondary amine or an alcohol is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or non-existent yields in these reactions can often be attributed to several factors, primarily the hydrolysis of the sulfonyl chloride, suboptimal reaction conditions, or issues with reagent quality. The steric bulk of the tert-butyl group can also influence reactivity.[1]

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[2] All glassware should be thoroughly oven-dried, and anhydrous solvents must be used. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

    • Solvent Selection: Aprotic solvents are generally recommended for these reactions. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[2] For reactions that are sluggish, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF), which can help to dissolve reactants and may accelerate the reaction.[2]

    • Optimize the Base: The choice of base is critical. For standard sulfonylation reactions, tertiary amines like triethylamine or pyridine are often used.[2] However, for less reactive nucleophiles or when steric hindrance is a factor, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective. The use of a hindered base like 2,6-lutidine can also be beneficial in preventing side reactions.

    • Reaction Temperature and Time: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance from the tert-butyl group, reactions may require longer reaction times or elevated temperatures to achieve completion.[1]

    • Reagent Quality: Verify the purity of your this compound. If it has been stored improperly, it may have already partially hydrolyzed. Similarly, ensure that your amine or alcohol nucleophile and the solvent are pure and dry.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on a TLC plate, making purification of the desired product difficult. What are the likely side reactions, and how can they be minimized?

  • Answer: The formation of multiple products is a common issue and can often be traced back to side reactions involving the starting materials or intermediates.

    Common Side Reactions and Solutions:

    • Hydrolysis of Sulfonyl Chloride: As mentioned previously, the primary side product is often the 3-tert-butylbenzenesulfonic acid resulting from hydrolysis.[2] Rigorous anhydrous conditions are the best preventative measure.

    • Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds and can potentially react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonyl chloride and a strong base are used. To minimize this, use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[2]

    • Reaction with Tertiary Amine Bases: While often used as bases, some tertiary amines can react with sulfonyl chlorides to form complex mixtures. If you suspect this is occurring, consider using a non-nucleophilic base like DBU or a hindered base.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during a reaction?

A1: The primary cause of degradation is hydrolysis. Sulfonyl chlorides are reactive electrophiles that readily react with water, a nucleophile, to form the corresponding sulfonic acid and hydrochloric acid. This not only consumes your starting material but the generated HCl can also lead to other unwanted side reactions.

Q2: How does the tert-butyl group on the benzene ring affect the reactivity and hydrolysis rate of this compound?

Q3: What are the ideal storage conditions for this compound?

A3: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. If possible, storing under an inert atmosphere is also recommended.

Q4: Can I use an aqueous workup for my reaction involving this compound?

A4: Yes, an aqueous workup is a standard part of the procedure to remove water-soluble byproducts and excess reagents.[2] By the time of the workup, the reaction should be complete, and any unreacted sulfonyl chloride will be hydrolyzed to the water-soluble sulfonic acid, facilitating its removal.

Data Presentation

Table 1: Relative Rates of Hydrolysis for Substituted Benzenesulfonyl Chlorides in Water

SubstituentPositionRelative Rate (k/kH) at 25°C
H-1.00
p-CH₃para~0.6
m-NO₂meta~3.6
p-NO₂para~7.8
m-t-Bu meta ~0.7 (Estimated)

Note: The relative rate for this compound is an estimation based on the electronic and steric effects of the tert-butyl group in comparison to published data for other substituents. The tert-butyl group is weakly electron-donating, which would slightly decrease the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-tert-butylbenzenesulfonamides

This protocol provides a general method for the reaction of this compound with an aromatic amine.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the aromatic amine (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 0.1 M).

  • Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents) and stir for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (ice bath) over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS. Reactions may take several hours to overnight.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Synthesis of 3-tert-Butylphenyl Alkanesulfonate Esters

This protocol outlines a general method for the reaction of this compound with an alcohol.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine at 0 °C.

  • Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion as indicated by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into ice-cold 1 M HCl.

  • Extraction and Washing: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis start Start Reaction Setup dry_glassware Oven-Dry All Glassware start->dry_glassware anhydrous_solvents Use Anhydrous Solvents dry_glassware->anhydrous_solvents inert_atmosphere Assemble Under Inert Atmosphere (N2/Ar) anhydrous_solvents->inert_atmosphere add_reactants Add Amine/Alcohol and Base inert_atmosphere->add_reactants cool_reaction Cool to 0 °C add_reactants->cool_reaction add_sulfonyl_chloride Add 3-tert-butylbenzenesulfonyl chloride solution dropwise cool_reaction->add_sulfonyl_chloride monitor_reaction Monitor Reaction (TLC/LC-MS) add_sulfonyl_chloride->monitor_reaction workup Aqueous Workup monitor_reaction->workup Troubleshooting_Logic Troubleshooting Low Reaction Yield start Low or No Product Yield check_conditions Were Anhydrous Conditions Used? start->check_conditions check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes improve_conditions Implement Strict Anhydrous Technique check_conditions->improve_conditions No check_temp_time Was Reaction Time/ Temperature Sufficient? check_reagents->check_temp_time Yes purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No increase_temp_time Increase Reaction Time and/or Temperature check_temp_time->increase_temp_time No success Successful Reaction check_temp_time->success Yes improve_conditions->start purify_reagents->start increase_temp_time->start

References

troubleshooting low yield in 3-tert-butylbenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-tert-butylbenzenesulfonyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes:

  • Two-step synthesis from tert-butylbenzene: This involves the sulfonation of tert-butylbenzene to form 3-tert-butylbenzenesulfonic acid, followed by chlorination with an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the desired sulfonyl chloride.[1]

  • Direct chlorosulfonation of tert-butylbenzene: This one-step method involves reacting tert-butylbenzene directly with chlorosulfonic acid.[2][3]

Q2: My reaction is resulting in a significant amount of a high-molecular-weight byproduct that is difficult to separate. What is it likely to be and how can I minimize it?

A2: The most common high-molecular-weight byproduct is diaryl sulfone.[4][5] Its formation is favored at higher temperatures and with a high concentration of the sulfonating agent.[4] To minimize its formation:

  • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction.

  • Control Stoichiometry: Use a minimal excess of the sulfonating agent.

  • Use of Inhibitors: The addition of an inorganic salt like sodium sulfate can help suppress the formation of sulfone byproducts.[2]

Q3: I am observing the formation of gaseous byproducts and a loss of my tert-butyl group. What is happening?

A3: This indicates a side reaction called dealkylation (des-tert-butylation), which can occur under strongly acidic conditions, especially at elevated temperatures.[6] The tert-butyl group is cleaved from the aromatic ring. To avoid this:

  • Employ Milder Conditions: Use lower temperatures and less concentrated acid to minimize the rate of dealkylation.[6]

Q4: My final product is a mixture of isomers. How can I improve the regioselectivity for the meta-product?

A4: The tert-butyl group is primarily a para-director under kinetic control. However, under thermodynamic control (higher temperatures, strong acid), isomerization to the more stable meta-product can occur.[6] To favor the meta-isomer, you may need to adjust the reaction conditions to promote this isomerization, such as increasing the reaction time or temperature, though this can also increase the risk of side reactions. Conversely, to obtain the para-isomer, milder conditions and shorter reaction times are recommended.

Q5: The presence of water seems to be significantly impacting my yield. Why is this and what can I do?

A5: The sulfonation reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials (desulfonation).[4] Water is also a byproduct when using sulfuric acid. To mitigate this:

  • Use concentrated or fuming sulfuric acid (oleum) to minimize the initial water content.[7][8]

  • Consider using a dehydrating agent.[4]

  • Ensure all glassware is thoroughly dried before use.

Troubleshooting Guide

Symptom Probable Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents- Reaction temperature too low- Insufficient reaction time- Presence of excess water- Check the quality and purity of starting materials.- Cautiously increase the reaction temperature, monitoring for side reactions.[4]- Monitor the reaction progress over a longer period.- Use anhydrous reagents and dry glassware. Consider a dehydrating agent.[4]
Formation of Diaryl Sulfone Byproduct - High reaction temperature- High concentration of sulfonating agent- Maintain the lowest feasible reaction temperature.[4]- Use a minimal excess of the sulfonating agent.[4]- Consider adding an inhibitor like sodium sulfate.[2]
Presence of Isomeric Impurities - Reaction conditions favoring a mixture of kinetic and thermodynamic products- For the para-isomer, use lower temperatures and shorter reaction times.[6]- For the meta-isomer, carefully increase temperature or reaction time to promote isomerization, while monitoring for other side reactions.[6]
Evidence of Dealkylation (Loss of tert-butyl group) - High reaction temperature- High acid concentration- Employ lower reaction temperatures.- Use a less concentrated sulfonating agent if possible.[6]
Difficulty in Isolating the Product - Incomplete reaction- Product is soluble in the workup solvent- Ensure the reaction has gone to completion via TLC or other monitoring.- For sulfonyl chlorides, a common workup involves quenching the reaction mixture in ice-water and extracting the product with a suitable organic solvent.[9][10]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step A: Sulfonation of tert-Butylbenzene to 4-tert-Butylbenzenesulfonic Acid

Materials:

  • tert-Butylbenzene

  • Fuming sulfuric acid (oleum, e.g., 15% SO₃)

  • Sodium bicarbonate

  • Sodium chloride

  • Water

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a stirrer and placed in an ice bath, add 40g of tert-butylbenzene.

  • Slowly add 45 mL of fuming sulfuric acid over 20 minutes, ensuring the temperature is maintained below 25°C with frequent shaking.[6][8]

  • After the addition is complete, slowly heat the mixture to approximately 80°C with constant stirring until the tert-butylbenzene layer has fully dissolved.[7][8]

  • Pour the reaction mixture into 300 mL of water.

  • Partially neutralize the solution by carefully adding 15g of sodium bicarbonate.[6][8]

  • Filter the solution to remove any solid impurities.

  • To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add 30g of sodium chloride and heat until it dissolves.

  • Cool the solution in an ice bath to crystallize the product.

  • Collect the crystals by filtration and wash with a saturated sodium chloride solution.[7][8] The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.

Step B: Conversion of 4-tert-Butylbenzenesulfonic Acid to 4-tert-Butylbenzenesulfonyl Chloride

Materials:

  • 4-tert-Butylbenzenesulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic)

Procedure:

  • To a flask containing 1.0 mole of 4-tert-butylbenzenesulfonic acid, add a catalytic amount of DMF.

  • While maintaining the temperature at 70°C, add 2.8 moles of thionyl chloride dropwise over 2 hours.[5]

  • Stir the mixture at the same temperature for an additional 2 hours to obtain the crude 4-tert-butylbenzenesulfonyl chloride.[5]

  • The crude product can be purified by pouring the reaction mixture into ice-water and separating the organic layer, followed by distillation under reduced pressure or recrystallization from a suitable solvent like heptane or cyclohexane.[5][10]

Protocol 2: One-Step Synthesis via Chlorosulfonation

Materials:

  • tert-Butylbenzene

  • Chlorosulfonic acid

  • Sodium sulfate (optional, as catalyst)

  • Ice

Procedure:

  • In a reaction vessel, add 80.4g of tert-butylbenzene and optionally 3.6g of sodium sulfate.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add 216.2g of chlorosulfonic acid dropwise over 1.5 to 2.0 hours, maintaining the reaction temperature between 10-20°C.[2]

  • After the addition is complete, continue the reaction at 15-20°C for 2 hours.[2]

  • The product can be isolated by slowly pouring the reaction mixture into ice-water with stirring, followed by separation of the organic layer.[2]

  • Further purification can be achieved by washing the organic layer with water and subsequent distillation under reduced pressure.

Data Summary

ParameterTwo-Step SynthesisOne-Step ChlorosulfonationKey Considerations
Starting Materials tert-Butylbenzene, Sulfonating Agent (e.g., Oleum), Chlorinating Agent (e.g., SOCl₂)tert-Butylbenzene, Chlorosulfonic AcidPurity of starting materials is crucial.
Typical Yield Can be high, but depends on both steps.Can reach 90-99% with a catalyst.[2]Yield is highly dependent on reaction conditions.
Key Side Reactions Sulfone formation, dealkylation, isomerization.[4][6]Sulfone formation, dealkylation, isomerization.[2][6]Temperature control is critical to minimize side reactions.
Reaction Temperature Sulfonation: 25-80°C; Chlorination: ~70°C.[5][7]10-20°C.[2]Lower temperatures generally favor cleaner reactions.
Purification Recrystallization of sulfonic acid salt; Distillation or recrystallization of sulfonyl chloride.[5][7]Quenching in ice-water, separation, distillation.[2]The final product may require purification to remove byproducts.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction_setup Review Reaction Setup and Reagents start->check_reaction_setup check_conditions Analyze Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts start->analyze_byproducts anhydrous_conditions Anhydrous Conditions Met? check_reaction_setup->anhydrous_conditions Check for water temperature_control Temperature Correct? check_conditions->temperature_control Evaluate Temp. sulfone_present Diaryl Sulfone Present? analyze_byproducts->sulfone_present Check for sulfone reagent_quality Reagent Quality/Purity Verified? anhydrous_conditions->reagent_quality Yes solution_water Solution: Use anhydrous reagents, dry glassware. anhydrous_conditions->solution_water No solution_reagents Solution: Use fresh, high-purity reagents. reagent_quality->solution_reagents No reaction_time Reaction Time Sufficient? temperature_control->reaction_time Yes solution_temp Solution: Adjust temperature. (Lower to reduce side reactions). temperature_control->solution_temp No stoichiometry Stoichiometry Correct? reaction_time->stoichiometry Yes solution_time Solution: Increase reaction time. reaction_time->solution_time No solution_stoich Solution: Adjust reagent ratios. (Minimize excess sulfonating agent). stoichiometry->solution_stoich No dealkylation_evidence Evidence of Dealkylation? sulfone_present->dealkylation_evidence No solution_sulfone Solution: Lower temperature, use catalyst (e.g., Na2SO4). sulfone_present->solution_sulfone Yes isomers_present Isomers Present? dealkylation_evidence->isomers_present No solution_dealkyl Solution: Lower temperature and acid concentration. dealkylation_evidence->solution_dealkyl Yes solution_isomers Solution: Adjust temperature and time to control kinetic vs. thermodynamic product. isomers_present->solution_isomers Yes

Caption: Troubleshooting workflow for low yield in this compound reactions.

Reaction_Pathway tert_butylbenzene tert-Butylbenzene sulfonation_reagent + H₂SO₄/SO₃ (Sulfonation) direct_chlorosulfonation + ClSO₃H (Direct Chlorosulfonation) sulfonic_acid 3-tert-Butylbenzenesulfonic Acid chlorination_reagent + SOCl₂ or PCl₅ (Chlorination) sulfonyl_chloride This compound sulfone Diaryl Sulfone dealkylated Benzene + Isobutylene isomer p-Isomer sulfonation_reagent->sulfonic_acid sulfonation_reagent->sulfone High Temp. sulfonation_reagent->dealkylated High Temp./Acid sulfonation_reagent->isomer Kinetic Control chlorination_reagent->sulfonyl_chloride direct_chlorosulfonation->sulfonyl_chloride direct_chlorosulfonation->sulfone High Temp. direct_chlorosulfonation->dealkylated High Temp./Acid direct_chlorosulfonation->isomer Kinetic Control

Caption: Synthesis pathways and common side reactions for this compound.

References

Technical Support Center: Stability and Handling of 3-tert-Butylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 3-tert-butylbenzenesulfonyl chloride under various reaction conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the successful use of this reagent in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by moisture, nucleophiles, and high temperatures. The sulfonyl chloride functional group is highly susceptible to hydrolysis, which leads to the formation of the corresponding and unreactive 3-tert-butylbenzenesulfonic acid.[1][2] Reactions with other nucleophiles, such as alcohols, can also occur. It is crucial to handle the reagent under anhydrous conditions and store it in a tightly sealed container under an inert atmosphere.

Q2: How stable is this compound in the presence of common organic bases like pyridine and triethylamine?

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A3: To ensure the long-term stability and reactivity of this compound, it should be stored in a cool, dry place under an inert atmosphere such as nitrogen or argon. The container should be tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis.

Q4: I am observing low yields in my sulfonamide synthesis. What are the potential causes related to the stability of the sulfonyl chloride?

A4: Low yields in sulfonamide synthesis can often be attributed to the degradation of the this compound. The most common cause is hydrolysis of the sulfonyl chloride to the sulfonic acid due to the presence of water in the reaction mixture.[1][2] This can be introduced through wet solvents, reagents, or glassware. To troubleshoot, ensure all components of the reaction are rigorously dried and the reaction is performed under an inert atmosphere. Using freshly opened or purified sulfonyl chloride is also advisable.[1]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue 1: Low or No Product Formation in Sulfonamide Synthesis
Potential Cause Recommended Solution
Degradation of this compound The sulfonyl chloride may have hydrolyzed due to improper storage or handling. Use a fresh batch or purify the existing material. Ensure all glassware, solvents, and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance The tert-butyl group on the sulfonyl chloride or bulky substituents on the amine can slow down the reaction.[1] Consider increasing the reaction temperature or extending the reaction time. Be aware that prolonged heating may lead to decomposition. Alternatively, a more potent catalytic system could be employed.[5]
Insufficiently Nucleophilic Amine Electron-poor or highly sterically hindered amines may react slowly. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), may be necessary to enhance the reaction rate.[4]
Issue 2: Formation of a Significant Amount of a Polar Byproduct
Potential Cause Recommended Solution
Hydrolysis of the Sulfonyl Chloride The polar byproduct is likely the corresponding sulfonic acid, formed from the reaction of the sulfonyl chloride with water.[6] Rigorously dry all solvents and reagents. Use molecular sieves if necessary. Perform the reaction under a dry, inert atmosphere.
Reaction with a Protic Solvent If the reaction is conducted in a protic solvent like an alcohol, the solvent can compete with the amine nucleophile, leading to the formation of a sulfonate ester. Whenever possible, use aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[7]
Issue 3: Di-sulfonylation of Primary Amines
Potential Cause Recommended Solution
Excess Sulfonyl Chloride and Strong Base The use of a significant excess of this compound in the presence of a strong base can lead to the formation of a di-sulfonylated product.
Control Stoichiometry Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[1]
Slow Addition Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride throughout the addition.[1]
Choice of Base Consider using a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, to minimize the deprotonation of the initially formed sulfonamide.[4]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagrams

experimental_workflow start Start dissolve_amine Dissolve Primary Amine and Base in Anhydrous Solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl_chloride prepare_sulfonyl_chloride Prepare Solution of This compound prepare_sulfonyl_chloride->add_sulfonyl_chloride react Stir at Room Temperature (2-24h) add_sulfonyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purify Product workup->purify end End purify->end

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_workflow start Low Yield or Side Product Formation check_reagents Check Reagent Quality and Dryness start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions hydrolysis Suspect Hydrolysis? check_conditions->hydrolysis steric_hindrance Steric Hindrance a Factor? hydrolysis->steric_hindrance No use_anhydrous Implement Rigorous Anhydrous Techniques hydrolysis->use_anhydrous Yes modify_conditions Modify Conditions: Increase Temp., Extend Time, Use Catalyst steric_hindrance->modify_conditions Yes optimize_base Optimize Base: Weaker/Hindered Base steric_hindrance->optimize_base No end_good Problem Resolved use_anhydrous->end_good modify_conditions->end_good end_bad Re-evaluate Synthetic Route modify_conditions->end_bad optimize_base->end_good

Caption: Troubleshooting decision-making workflow.

References

Technical Support Center: 3-tert-Butylbenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for workup procedures involving 3-tert-butylbenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the workup of reactions with this compound, and how can I avoid it?

The most common side reaction is the hydrolysis of unreacted this compound to form 3-tert-butylbenzenesulfonic acid.[1][2] This sulfonic acid byproduct is highly polar and can complicate the purification of your desired product.

To minimize hydrolysis:

  • Work quickly during the aqueous workup: Prolonged contact with water will increase the extent of hydrolysis.

  • Use cold water/brine for washing: The rate of hydrolysis is slower at lower temperatures.

  • Ensure anhydrous reaction conditions: The presence of water in your reaction mixture will lead to the formation of the sulfonic acid even before the workup.[1][3] Use anhydrous solvents and dry all glassware thoroughly.

  • Perform the reaction under an inert atmosphere: This will prevent the introduction of atmospheric moisture.[1]

Q2: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my product. What could it be?

A common and challenging byproduct in the synthesis of sulfonyl chlorides and their subsequent reactions is the formation of diphenyl sulfones. In this case, you may be observing the formation of compounds like 4,4'-di-tert-butyldiphenyl sulfone. These byproducts are often difficult to remove by standard chromatography.

To address this issue:

  • Optimize reaction conditions: The formation of sulfones can sometimes be minimized by carefully controlling the reaction temperature and stoichiometry of reagents during the initial synthesis of the sulfonyl chloride.

  • Purification by crystallization: Careful crystallization of the crude product may allow for the selective precipitation of the desired sulfonamide, leaving the more soluble sulfone byproduct in the mother liquor.

Q3: My reaction appears to be complete by TLC, but I am getting a low yield after workup. What are the potential causes?

Low yields after workup can be attributed to several factors:

  • Product loss during extraction: Your sulfonamide product may have some water solubility, leading to loss in the aqueous layers during extraction. To mitigate this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.

  • Product degradation: Some sulfonamides may not be stable to the pH conditions of the workup. If your product is acid-sensitive, avoid acidic washes. Conversely, if it is base-sensitive, use a mild base like sodium bicarbonate for neutralization.

  • Incomplete reaction: While TLC may indicate the consumption of the starting amine or alcohol, the reaction may not have gone to completion. Consider extending the reaction time or gently heating the reaction mixture if the reactants are sterically hindered.[1]

  • Mechanical losses: Ensure careful transfers between flasks and separatory funnels to minimize physical loss of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Sulfonamide 1. Hydrolysis of sulfonyl chloride: Presence of water in the reaction.[1][2] 2. Incomplete reaction: Steric hindrance or insufficient reaction time.[1] 3. Product loss during workup: Solubility of the product in the aqueous phase.1. Ensure strictly anhydrous conditions. Use fresh, dry solvents and reagents.[1] 2. Increase reaction temperature or prolong reaction time.[1] 3. Saturate the aqueous phase with brine and perform back-extractions.
Presence of a Polar Impurity (Sulfonic Acid) Hydrolysis of unreacted this compound during aqueous workup.[1][2]1. Perform the aqueous wash steps quickly and at a low temperature. 2. Use a saturated sodium bicarbonate solution to neutralize HCl and wash out the sulfonic acid.
Difficult-to-Separate Non-Polar Impurity Formation of diphenyl sulfone byproducts. 1. Optimize the synthesis of the starting sulfonyl chloride to minimize sulfone formation. 2. Attempt purification by careful crystallization.
Emulsion Formation During Extraction Presence of both organic and aqueous soluble components , acting as surfactants.1. Add brine to the separatory funnel to help break the emulsion. 2. Filter the mixture through a pad of Celite. 3. Centrifuge the mixture if the emulsion persists.

Experimental Protocols

General Workup Procedure for Sulfonamide Synthesis

This protocol describes a general method for the workup of a reaction between this compound and a primary or secondary amine.

  • Quenching the Reaction:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add deionized water to quench any remaining this compound. Be cautious as this may be an exothermic process.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove unreacted amine and any basic byproducts). Omit this step if your product is acid-sensitive.

      • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid and remove the 3-tert-butylbenzenesulfonic acid byproduct).

      • Brine (to remove the bulk of the water from the organic layer).

    • After each wash, allow the layers to separate fully and drain the aqueous layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Workup_Workflow start Reaction Mixture quench Quench with Cold Water start->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with 1M HCl extract->wash_acid Removes excess amine wash_bicarb Wash with sat. NaHCO3 wash_acid->wash_bicarb Neutralizes acid wash_brine Wash with Brine wash_bicarb->wash_brine Removes sulfonic acid dry Dry over Anhydrous Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the workup of this compound reactions.

Troubleshooting_Low_Yield start Low Product Yield check_reaction Reaction complete? start->check_reaction check_workup Workup issue? start->check_workup check_purity Starting material purity? start->check_purity incomplete Incomplete Reaction check_reaction->incomplete No hydrolysis Sulfonyl Chloride Hydrolysis check_workup->hydrolysis Yes loss Product Loss in Aqueous Layer check_workup->loss Possible impure_sm Impure Starting Materials check_purity->impure_sm No solution_incomplete Increase reaction time/temp incomplete->solution_incomplete solution_hydrolysis Ensure anhydrous conditions hydrolysis->solution_hydrolysis solution_loss Back-extract aqueous layers loss->solution_loss solution_impure Purify starting materials impure_sm->solution_impure

Caption: Troubleshooting logic for addressing low product yield in sulfonamide synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-tert-butylbenzenesulfonyl Chloride and Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two arylsulfonyl chlorides: 3-tert-butylbenzenesulfonyl chloride and the widely used p-toluenesulfonyl chloride (tosyl chloride). An understanding of their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes in the synthesis of sulfonamides and sulfonate esters, and developing novel therapeutics. This comparison is based on fundamental principles of physical organic chemistry, supported by available data on substituent effects.

Executive Summary

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily governed by a balance of electronic and steric effects.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the benzene ring alters the electrophilicity of the sulfur atom in the sulfonyl chloride group. Electron-donating groups decrease reactivity, while electron-withdrawing groups increase it.

  • Steric Effects: The size of substituents, particularly those near the reaction center, can hinder the approach of a nucleophile, thereby slowing down the reaction rate.

In comparing this compound and tosyl chloride, the tert-butyl group at the meta position and the methyl group at the para position introduce a nuanced interplay of these effects. Based on electronic factors alone, the slightly less electron-donating nature of the meta-tert-butyl group would suggest a marginally higher reactivity for this compound. However, the significant steric bulk of the tert-butyl group, even at the meta position, is expected to play a dominant role, leading to an overall lower reactivity compared to the less hindered tosyl chloride.

Data Presentation: A Quantitative Comparison

Electronic Effects: Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. A more negative σ value indicates a stronger electron-donating group, which deactivates the sulfonyl chloride towards nucleophilic attack.

CompoundSubstituentPositionHammett Constant (σ)Predicted Electronic Influence on Reactivity
This compoundtert-Butylmetaσm = -0.10[1]Less deactivating
Tosyl chlorideMethylparaσp = -0.17[2]More deactivating

Based purely on these electronic effects, the sulfur atom in this compound is slightly more electrophilic than in tosyl chloride, suggesting it would be marginally more reactive.

Steric Effects

The steric hindrance posed by a substituent can significantly impact the accessibility of the electrophilic sulfur atom to the nucleophile. While difficult to quantify in the same manner as electronic effects without specific experimental data, the tert-butyl group is substantially larger than the methyl group. This increased bulk, even at the meta position, is expected to impede the approach of nucleophiles more significantly than the para-methyl group of tosyl chloride.

Experimental Protocols

To empirically determine the relative reactivity of this compound and tosyl chloride, a competitive reaction or parallel reactions can be performed. The following protocol outlines a general procedure for the formation of a sulfonamide, which can be used to directly compare the two reagents.

Protocol: Competitive Sulfonamide Formation

Objective: To determine the relative reactivity of this compound and tosyl chloride by reacting a limiting amount of an amine with an equimolar mixture of the two sulfonyl chlorides.

Materials:

  • This compound

  • Tosyl chloride

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

Procedure:

  • Preparation of the Amine Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL).

  • Preparation of the Sulfonyl Chloride Mixture: In a separate flask, prepare an equimolar solution of this compound (1.0 mmol) and tosyl chloride (1.0 mmol) in anhydrous DCM (10 mL).

  • Reaction Initiation: Cool the amine solution to 0 °C in an ice bath. To this solution, add the sulfonyl chloride mixture dropwise over 10 minutes with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., 1, 2, 4, and 8 hours). At each time point, withdraw an aliquot of the reaction mixture and quench it with a saturated aqueous solution of ammonium chloride.

  • Work-up and Analysis: Extract the quenched aliquots with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) against a calibrated internal standard.

  • Data Analysis: Quantify the amounts of the two resulting sulfonamide products. The ratio of the products formed will provide a direct measure of the relative reactivity of the two sulfonyl chlorides.

Visualizations

Reaction Mechanism

The reaction of an arylsulfonyl chloride with an amine proceeds via a nucleophilic substitution at the sulfur atom.

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products RSO2Cl Ar-SO₂Cl TS [Ar-SO₂(Cl)(NHR'₂)]⁻ RSO2Cl->TS + R'₂NH Amine R'₂NH Sulfonamide Ar-SO₂NR'₂ TS->Sulfonamide - Cl⁻ HCl HCl

Caption: General mechanism for sulfonamide formation.

Experimental Workflow

The following diagram illustrates the workflow for the proposed competitive reaction experiment.

Experimental Workflow A Prepare Amine Solution (Amine + TEA in DCM) C Combine Solutions at 0°C and React A->C B Prepare Sulfonyl Chloride Mixture (3-tBu-BsCl + TsCl in DCM) B->C D Aliquots Taken at Time Intervals C->D E Quench and Work-up D->E F GC/HPLC Analysis E->F G Determine Product Ratio (Relative Reactivity) F->G

Caption: Workflow for comparing sulfonyl chloride reactivity.

Conclusion

The comparison between this compound and tosyl chloride highlights the delicate balance between electronic and steric effects in determining the reactivity of arylsulfonyl chlorides. While electronic effects suggest a slightly higher reactivity for this compound, the pronounced steric hindrance of the tert-butyl group is expected to be the overriding factor, making it the less reactive of the two. For synthetic applications requiring a more sluggish and potentially more selective sulfonylating agent, this compound may be a suitable choice. Conversely, for reactions where higher reactivity is desired, tosyl chloride remains the preferred reagent. The experimental protocol provided offers a clear framework for researchers to quantify these reactivity differences in their specific applications, enabling more informed decisions in the design and optimization of synthetic routes.

References

A Comparative Guide to 3-tert-butylbenzenesulfonyl chloride and 4-tert-butylbenzenesulfonyl chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Substituted benzenesulfonyl chlorides are a versatile class of compounds widely employed as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a detailed comparison of two constitutional isomers: 3-tert-butylbenzenesulfonyl chloride and 4-tert-butylbenzenesulfonyl chloride, focusing on their synthesis, physical properties, and reactivity in key synthetic applications.

Introduction

This compound and 4-tert-butylbenzenesulfonyl chloride are both valuable reagents for introducing the bulky and lipophilic tert-butylbenzenesulfonyl moiety into a molecule. The position of the sterically demanding tert-butyl group on the benzene ring, however, imparts distinct electronic and steric characteristics to each isomer, influencing their reactivity and suitability for specific synthetic transformations. Understanding these differences is crucial for rational reagent selection and reaction optimization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two isomers is presented below. The difference in melting point is a notable distinction, with the para-isomer having a significantly higher melting point, which can be a consideration for handling and storage.

PropertyThis compound4-tert-butylbenzenesulfonyl chloride
CAS Number 2905-26-215084-51-2
Molecular Formula C₁₀H₁₃ClO₂SC₁₀H₁₃ClO₂S
Molecular Weight 232.73 g/mol 232.73 g/mol
Appearance -White to light yellow crystalline powder
Melting Point -78-81 °C
Boiling Point -165 °C at 18 mmHg
Solubility -Soluble in chloroform and methanol (slightly)

Data for this compound is less commonly reported in standard chemical databases.

Synthesis of Isomers

The synthetic routes to 3- and 4-tert-butylbenzenesulfonyl chloride are distinct, reflecting the directing effects of the tert-butyl group in electrophilic aromatic substitution.

Synthesis of 4-tert-butylbenzenesulfonyl chloride

The para-isomer is typically synthesized from tert-butylbenzene via electrophilic substitution. The bulky tert-butyl group is an ortho-, para-director, with the para-position being sterically more accessible.

A common method involves the reaction of tert-butylbenzene with chlorosulfonic acid. A patent describes a method for producing high-purity 4-tert-butylbenzenesulfonyl chloride. In this process, tert-butylbenzene is reacted with chlorosulfonic acid, and the resulting crude product is purified by crystallization from an alkane solvent like heptane or cyclohexane. This method reports a high purity of 99.8% (by HPLC) and a yield of 55% with respect to tert-butylbenzene.

Experimental Protocol: Synthesis of 4-tert-butylbenzenesulfonyl chloride

This protocol is adapted from a patented procedure and should be performed by qualified personnel with appropriate safety precautions.

  • To a stirred solution of tert-butylbenzene, slowly add chlorosulfonic acid at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction mixture to stir for a specified period.

  • Carefully quench the reaction mixture with ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent such as heptane to yield high-purity 4-tert-butylbenzenesulfonyl chloride.

Synthesis of this compound

Direct sulfonation of tert-butylbenzene does not yield the meta-isomer in significant quantities. Therefore, the synthesis of this compound typically starts from a precursor where the substitution pattern is already established, such as 3-tert-butylaniline. The synthesis proceeds via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of this compound

This is a general procedure and may require optimization.

  • Dissolve 3-tert-butylaniline in a mixture of hydrochloric acid and a suitable solvent.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into ice water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to obtain this compound.

Comparative Reactivity in Synthesis

The primary synthetic utility of both isomers lies in the formation of sulfonamides and sulfonate esters through reaction with amines and alcohols, respectively. The reactivity of the sulfonyl chloride group is influenced by both electronic and steric effects of the tert-butyl substituent.

Electronic Effects

The tert-butyl group is an electron-donating group through induction. In the para-position, this electron-donating effect is more pronounced at the sulfonyl chloride group due to resonance-like hyperconjugation effects. This increased electron density on the sulfur atom makes it slightly less electrophilic. In the meta-position, the electron-donating effect of the tert-butyl group on the sulfonyl chloride is primarily inductive and weaker. Consequently, the sulfur atom in This compound is expected to be more electrophilic and thus more reactive towards nucleophiles compared to the 4-isomer.

Steric Effects

The bulky tert-butyl group exerts significant steric hindrance. In the 4-position, the tert-butyl group is remote from the sulfonyl chloride functionality and does not sterically hinder the approach of a nucleophile. In the 3-position, the tert-butyl group is closer to the reaction center and may exert some steric hindrance, potentially slowing down the reaction with very bulky nucleophiles.

Overall Reactivity

In most cases, the electronic effect is expected to dominate. Therefore, This compound is predicted to be the more reactive isomer . This can be advantageous for reactions with less reactive nucleophiles or when faster reaction times are desired. Conversely, the slightly lower reactivity of 4-tert-butylbenzenesulfonyl chloride might be beneficial for achieving higher selectivity in reactions with multifunctional molecules.

Applications in Synthesis

Both isomers are used in the synthesis of biologically active molecules. The choice between the 3- and 4-isomer allows for the modulation of the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final compound.

For example, 4-tert-butylbenzenesulfonyl chloride has been used in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine, a compound with potential biological activity. The para-substitution pattern is often explored in drug design to probe specific interactions within a biological target.

Visualizing the Synthetic Pathways and Reactivity

DOT Language Diagrams

Synthesis_Comparison cluster_4_tert Synthesis of 4-tert-butylbenzenesulfonyl chloride cluster_3_tert Synthesis of this compound tert-Butylbenzene tert-Butylbenzene 4-tert-butylbenzenesulfonyl\nchloride 4-tert-butylbenzenesulfonyl chloride tert-Butylbenzene->4-tert-butylbenzenesulfonyl\nchloride Chlorosulfonic Acid (Electrophilic Substitution) 3-tert-Butylaniline 3-tert-Butylaniline Diazonium Salt Diazonium Salt 3-tert-Butylaniline->Diazonium Salt NaNO2, HCl 3-tert-butylbenzenesulfonyl\nchloride 3-tert-butylbenzenesulfonyl chloride Diazonium Salt->3-tert-butylbenzenesulfonyl\nchloride SO2, CuCl

Caption: Synthetic routes to 3- and 4-tert-butylbenzenesulfonyl chloride.

Reactivity_Comparison cluster_reactivity Comparative Reactivity Nucleophile Nucleophile This compound This compound Nucleophile->this compound 4-tert-butylbenzenesulfonyl chloride 4-tert-butylbenzenesulfonyl chloride Nucleophile->4-tert-butylbenzenesulfonyl chloride Sulfonamide / Sulfonate Ester Sulfonamide / Sulfonate Ester This compound->Sulfonamide / Sulfonate Ester More Reactive (Electronic Effect Dominates) 4-tert-butylbenzenesulfonyl chloride->Sulfonamide / Sulfonate Ester Less Reactive

Caption: Inferred reactivity comparison of the two isomers towards nucleophiles.

Conclusion

This compound and 4-tert-butylbenzenesulfonyl chloride are valuable, though not interchangeable, reagents in organic synthesis. The choice between the two should be guided by a clear understanding of their distinct synthetic origins and the subtle yet significant differences in their reactivity profiles. The 3-isomer is predicted to be more reactive due to electronic factors, making it suitable for reactions requiring a more potent electrophile. The 4-isomer, being slightly less reactive and often more readily available, provides a stable and reliable option for introducing the 4-tert-butylbenzenesulfonyl group. For drug development professionals, the differential positioning of the bulky tert-butyl group offers a strategic tool for modulating the pharmacological properties of lead compounds. Further head-to-head experimental comparisons under standardized conditions would be highly valuable to the scientific community to quantify these reactivity differences.

A Comparative Guide to 3-tert-Butylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the strategic use of protecting groups and functionalizing reagents is paramount. Among the diverse array of sulfonyl chlorides, 3-tert-butylbenzenesulfonyl chloride emerges as a reagent with distinct advantages owing to its unique structural attributes. This guide provides an objective comparison of this compound with other common sulfonylating agents, supported by available data and general experimental principles, to assist researchers in making informed decisions for their synthetic strategies.

Core Advantages of this compound

The primary advantages of this compound stem from the steric and electronic properties conferred by the meta-positioned tert-butyl group. This bulky substituent influences the reactivity of the sulfonyl chloride and imparts specific characteristics to its derivatives, particularly sulfonamides.

Key Advantages:

  • Enhanced Stability of Derivatives: Sulfonamides derived from this compound are often more stable than those from other sulfonyl chlorides like 2-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl). This increased stability can be attributed to the steric shielding provided by the tert-butyl group, which hinders nucleophilic attack on the sulfur atom, making the sulfonamide bond more robust under various reaction conditions. This stability is particularly beneficial when the sulfonamide is intended as a permanent structural feature in a target molecule.

  • Modified Lipophilicity: The introduction of the tert-butyl group increases the lipophilicity of the resulting sulfonamide derivatives. This property can be strategically utilized in drug design to modulate the pharmacokinetic profile of a molecule, potentially improving its membrane permeability and oral bioavailability.

Comparison with Alternative Sulfonyl Chlorides

A comparative overview of this compound with other commonly used sulfonylating agents highlights its unique position in the chemist's toolkit.

ReagentKey FeaturesPrimary ApplicationCleavage Conditions
This compound Steric bulk, stable sulfonamides, increased lipophilicity.Introduction of a stable, lipophilic sulfonyl group.Harsh conditions often required (e.g., strong acid, reducing agents).
p-Toluenesulfonyl Chloride (TsCl) Widely used, good leaving group, crystalline derivatives.Protection of amines and alcohols, activation of alcohols.[1]Reductive (e.g., Na/NH3, SmI2) or acidic conditions.
2-Nitrobenzenesulfonyl Chloride (NsCl) Electron-withdrawing group activates the sulfonyl group, easily cleaved.Protection of amines, especially in peptide synthesis.[2]Mild nucleophilic cleavage (e.g., thiophenol/K2CO3).[2]
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) Forms highly fluorescent sulfonamides.Labeling of amines and amino acids for detection and quantification.[3]Generally stable and not intended for cleavage in most applications.

Table 1: Comparison of Common Sulfonylating Agents.

Experimental Protocols

While specific, optimized protocols for this compound are not abundantly found in general literature, the following represents a generalized procedure for the protection of an amine, which can be adapted and optimized for specific substrates.

General Experimental Protocol for N-Sulfonylation of a Primary Amine:

Materials:

  • Primary amine

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware

  • Magnetic stirrer

  • Work-up and purification reagents (e.g., 1M HCl, saturated NaHCO3 solution, brine, anhydrous MgSO4 or Na2SO4, silica gel for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.1 to 1.5 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 to 1.2 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and continue stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(3-tert-butylphenyl)sulfonamide.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the decision-making process for selecting a sulfonyl chloride and the general experimental workflow for amine protection.

logical_workflow start Need to Sulfonylate an Amine stability Is high stability of the sulfonamide required? start->stability cleavage Is mild cleavage a priority? stability->cleavage No use_tbu Consider this compound stability->use_tbu Yes detection Is fluorescent detection needed? cleavage->detection No use_nscl Use Nosyl Chloride (NsCl) cleavage->use_nscl Yes use_tscl Use Tosyl Chloride (TsCl) detection->use_tscl No use_dansyl Use Dansyl Chloride detection->use_dansyl Yes

Diagram 1: Decision matrix for selecting a sulfonylating agent.

experimental_workflow dissolve_amine Dissolve amine in anhydrous solvent add_base Add base and cool to 0°C dissolve_amine->add_base add_sulfonyl_chloride Slowly add this compound add_base->add_sulfonyl_chloride reaction Stir at room temperature and monitor progress add_sulfonyl_chloride->reaction workup Aqueous workup and extraction reaction->workup purification Purify by column chromatography workup->purification product Obtain pure N-sulfonated product purification->product

Diagram 2: General experimental workflow for N-sulfonylation.

Conclusion

This compound offers a valuable set of properties for organic synthesis, particularly when the goal is to introduce a sterically hindered and stable sulfonamide group with increased lipophilicity. While it may not be the reagent of choice for applications requiring facile cleavage, its ability to form robust sulfonamides makes it an excellent candidate for constructing stable molecular architectures. The choice between this compound and other sulfonylating agents will ultimately depend on the specific requirements of the synthetic target and the overall strategic plan. Researchers are encouraged to perform small-scale trials to optimize reaction conditions for their specific substrates.

References

A Comparative Guide to the Cleavage of the 3-tert-Butylsulfonamide Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development. Among the myriad of choices for amine protection, sulfonamides offer a robust and versatile option. This guide provides a comprehensive comparison of the cleavage of the 3-tert-butylsulfonamide protecting group against other commonly employed sulfonamide alternatives. The information presented herein, supported by experimental data, aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

Introduction to Sulfonamide Protecting Groups

Sulfonamides are widely utilized for the protection of primary and secondary amines due to their general stability across a broad range of reaction conditions. The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity and basicity of the amine nitrogen, preventing unwanted side reactions. The choice of a specific sulfonamide protecting group is dictated by the desired level of stability and the specific conditions available for its subsequent removal.

Commonly used sulfonamide protecting groups include p-toluenesulfonyl (tosyl, Ts), 2- and 4-nitrobenzenesulfonyl (nosyl, Ns), and, the focus of this guide, the 3-tert-butylbenzenesulfonamide group. While tosylamides are known for their exceptional stability, their removal often requires harsh conditions.[1] Conversely, nosylamides are readily cleaved under mild nucleophilic conditions but exhibit limited stability towards reducing agents and organometallic reagents.[1] The 3-tert-butylbenzenesulfonamide group presents a sterically hindered alternative, influencing its reactivity and cleavage characteristics.

Cleavage Methods and Comparative Data

The deprotection of sulfonamides can be broadly categorized into acidic and reductive methods. The choice of method depends on the overall functionality of the molecule and the desired orthogonality with other protecting groups.

Acidic Cleavage

Strong acids can effect the cleavage of sulfonamide bonds. The steric hindrance provided by the tert-butyl group on the aromatic ring can influence the rate of acid-mediated deprotection.

A study by Javorskis and Orentas investigated the chemoselective acidic hydrolysis of various N-arylsulfonamides using trifluoromethanesulfonic acid (TfOH). Their work provides valuable insights into the relative lability of different sulfonamide groups under acidic conditions. While not specifically detailing the 3-tert-butylsulfonamide, the principles of electronic and steric effects on the phenyl ring are applicable. Generally, electron-donating groups on the aryl ring can facilitate cleavage, while bulky substituents may hinder the approach of the acid.

Protecting GroupReagentsTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonyl (Ts)HBr/AcOH, Phenol7018Moderate[1]
2-Nitrobenzenesulfonyl (Ns)Not typically cleaved by acid---[1]
3-tert-ButylbenzenesulfonamideStrong Acid (e.g., TfOH)Moderate to HighSubstrate dependentData not available-

Table 1: Representative Conditions for Acidic Cleavage of Sulfonamides.

Reductive Cleavage

Reductive cleavage offers a milder alternative for sulfonamide deprotection and is often compatible with a wider range of functional groups. Common reagents for reductive cleavage include dissolving metals (e.g., sodium in liquid ammonia), sodium amalgam, and samarium iodide.

Protecting GroupReagentsTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonyl (Ts)Na/naphthaleneRT2High[2]
p-Toluenesulfonyl (Ts)SmI2/THF/HMPART0.5High[2]
2-Nitrobenzenesulfonyl (Ns)Thiophenol, K2CO3, DMFRT1High[1]
3-tert-ButylbenzenesulfonamideReductive conditionsSubstrate dependentSubstrate dependentData not available-

Table 2: Representative Conditions for Reductive Cleavage of Sulfonamides.

Experimental Protocols

General Procedure for Acidic Cleavage of a Sulfonamide (Illustrative)

To a solution of the N-sulfonylated amine in a suitable solvent (e.g., dichloromethane or toluene) is added a strong acid (e.g., trifluoromethanesulfonic acid, 1.1-2.0 equivalents). The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is carefully quenched by the addition of a base (e.g., saturated aqueous sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Reductive Cleavage of a Nosyl Group (Illustrative)

To a solution of the N-nosylated amine in N,N-dimethylformamide (DMF) is added potassium carbonate (2.0 equivalents) and thiophenol (1.5 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours, or until the starting material is consumed as indicated by TLC. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the deprotected amine.[1]

Logical Workflow for Protecting Group Selection and Cleavage

The selection of a suitable sulfonamide protecting group and the corresponding deprotection strategy is a critical decision in a multi-step synthesis. The following diagram illustrates a logical workflow for this process.

G Workflow for Sulfonamide Protecting Group Strategy start Define Synthetic Target and Key Intermediates assess_stability Assess Required Stability of Amine Protection start->assess_stability select_pg Select Sulfonamide Protecting Group(s) assess_stability->select_pg ts Tosyl (Ts) (High Stability) select_pg->ts ns Nosyl (Ns) (Mild Cleavage) select_pg->ns tbu 3-tert-Butyl (Steric Hindrance) select_pg->tbu other Other Alternatives select_pg->other plan_deprotection Plan Deprotection Strategy ts->plan_deprotection ns->plan_deprotection tbu->plan_deprotection other->plan_deprotection acidic Acidic Cleavage (e.g., TfOH, HBr) plan_deprotection->acidic Orthogonality Check reductive Reductive Cleavage (e.g., Na/NH3, SmI2) plan_deprotection->reductive Orthogonality Check nucleophilic Nucleophilic Cleavage (for Ns) plan_deprotection->nucleophilic Orthogonality Check execute_synthesis Execute Synthesis acidic->execute_synthesis reductive->execute_synthesis nucleophilic->execute_synthesis final_deprotection Final Deprotection execute_synthesis->final_deprotection end Target Molecule final_deprotection->end

Caption: A decision-making workflow for selecting and cleaving sulfonamide protecting groups.

Signaling Pathway of Amine Protection and Deprotection

The process of amine protection and subsequent deprotection can be visualized as a simplified signaling pathway, where the amine's reactivity is modulated at different stages of a synthesis.

G Amine Reactivity Modulation Pathway cluster_0 Protection Stage cluster_1 Synthetic Transformations cluster_2 Deprotection Stage amine Free Amine (Nucleophilic) protection Protection (Sulfonylation) amine->protection R-SO2Cl, Base sulfonamide Protected Amine (Sulfonamide) (Non-nucleophilic) protection->sulfonamide reactions Chemical Reactions on other functional groups sulfonamide->reactions deprotection Deprotection (Cleavage) reactions->deprotection free_amine_final Free Amine (Restored Reactivity) deprotection->free_amine_final

References

analytical techniques for characterizing 3-tert-butylsulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for the Characterization of 3-tert-Butylsulfonamides

This guide provides a comparative overview of the primary analytical techniques for the structural characterization and purity assessment of 3-tert-butylsulfonamides. It is intended for researchers, scientists, and professionals in drug development who work with this class of compounds. The guide details experimental methodologies and presents quantitative data to aid in the selection of appropriate analytical strategies.

Overview of Characterization Workflow

The comprehensive characterization of a 3-tert-butylsulfonamide, particularly after synthesis, follows a logical progression of analytical techniques. Each method provides distinct and complementary information, from initial purity checks to definitive structural elucidation. The general workflow ensures the compound's identity, purity, and three-dimensional structure are accurately determined.

G cluster_workflow Characterization Workflow for 3-tert-Butylsulfonamides synthesis Synthesis of 3-tert-Butylsulfonamide purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc Purity >95%? ms Molecular Weight Confirmation (Mass Spectrometry) hplc->ms nmr Structural Elucidation (NMR Spectroscopy) ms->nmr xray 3D Structure Determination (X-ray Crystallography) nmr->xray If Crystalline final Characterized Compound nmr->final If Non-crystalline xray->final

Caption: A typical experimental workflow for the synthesis and characterization of 3-tert-butylsulfonamides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of 3-tert-butylsulfonamides and quantifying impurities.[1] Its high resolution and sensitivity make it ideal for routine quality control. Reversed-phase HPLC is the most common modality used for this class of moderately polar compounds.

Data Presentation
ParameterHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.[1]
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[1]
Detection UV-Vis Detector (e.g., at 254 nm) or Evaporative Light Scattering Detector (ELSD).[2][3]
Key Performance Metric Purity (% Area), Retention Time (Rt)
Example Data Purity: >98.5%, Rt: 8.5 min
Primary Use Purity determination, impurity profiling, reaction monitoring.
Experimental Protocol: HPLC Purity Analysis
  • Instrumentation : An HPLC system equipped with a UV detector is standard.[1]

  • Sample Preparation : Accurately weigh approximately 5 mg of the 3-tert-butylsulfonamide sample. Dissolve it in the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

    • Mobile Phase : A gradient elution using Solvent A (Water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (Acetonitrile with 0.1% TFA).[1] A typical gradient might be:

      • 0-25 min: 10% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: Hold at 10% B

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.[1]

  • Data Analysis : The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight of 3-tert-butylsulfonamides. High-resolution mass spectrometry (HRMS) provides the elemental composition, which is a powerful confirmation of the chemical formula. Fragmentation patterns observed in the mass spectrum offer additional structural information.[4]

Data Presentation
ParameterMass Spectrometry (MS)
Principle Ionization of the molecule followed by separation of ions based on their mass-to-charge (m/z) ratio.
Ionization Techniques Electrospray Ionization (ESI), Electron Ionization (EI).[1]
Key Performance Metric Monoisotopic Mass, m/z of fragments.
Example Data (for tert-Butylsulfonamide) Formula : C4H11NO2SExact Mass : 137.0510[5]Common Fragments : [M-CH3]+ (m/z 122), [M-C4H9]+ (m/z 80)
Primary Use Molecular weight confirmation, elemental composition (HRMS), structural fragmentation analysis.
Experimental Protocol: LC-MS Analysis
  • Instrumentation : A liquid chromatograph coupled to a mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer for HRMS).[6]

  • Sample Preparation : Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Conditions : A short C18 column is often used for rapid sample introduction. A fast gradient from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 5 minutes is typical.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Electrospray Ionization (ESI), typically in positive ion mode for sulfonamides.

    • Scan Range : m/z 100-500.

    • Source Temperature : 120 °C.

    • Capillary Voltage : 3.5 kV.

  • Data Analysis : The resulting spectrum is analyzed for the protonated molecular ion [M+H]+. For tert-butylsulfonamide (MW 137.20), this would appear at m/z 138.0583. The measured mass is compared to the theoretical mass to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including 3-tert-butylsulfonamides. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Data Presentation
Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measures the absorption of radiofrequency energy by ¹³C nuclei.
Key Information Chemical shift (δ), integration, multiplicity (splitting pattern), coupling constants (J).Chemical shift (δ).
Characteristic Signals tert-Butyl (t-Bu) : δ ≈ 1.3 ppm (singlet, 9H)[4]Aromatic Protons : δ ≈ 7.5-8.0 ppmNH₂ Protons : δ ≈ 5.0-7.0 ppm (broad singlet)t-Bu (quaternary C) : δ ≈ 50-60 ppmt-Bu (CH₃) : δ ≈ 29-31 ppm[4]Aromatic Carbons : δ ≈ 120-150 ppm
Primary Use Definitive structural elucidation.Confirmation of carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Sample Preparation : Dissolve 5-10 mg of the 3-tert-butylsulfonamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not provided in the solvent.

  • ¹H NMR Parameters :

    • Pulse Program : Standard single-pulse experiment.[1]

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : ~2-4 seconds.

    • Relaxation Delay (d1) : 1-5 seconds.[1][4]

    • Number of Scans (ns) : 16-64, sufficient for a good signal-to-noise ratio.[4]

  • ¹³C NMR Parameters :

    • Pulse Program : Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width : 0 to 220 ppm.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans (ns) : 1024-4096, as ¹³C has low natural abundance.

  • Data Analysis : Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum and assign all signals to the corresponding protons and carbons in the proposed structure.

X-ray Crystallography

For compounds that can be grown as single crystals, X-ray crystallography provides the absolute, three-dimensional atomic structure. This technique is considered the gold standard for structural confirmation, offering precise measurements of bond lengths, bond angles, and stereochemistry.[7][8]

Data Presentation
ParameterX-ray Crystallography
Principle Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.[7]
Key Information Crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, bond angles.
Example Data (for tert-Butylsulfonamide) Crystal System : OrthorhombicSpace Group : P m n 2₁[5]Unit Cell Dimensions : a = 7.733 Å, b = 6.629 Å, c = 6.587 Å, α=β=γ=90°[5]
Primary Use Unambiguous determination of 3D molecular structure and solid-state packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the 3-tert-butylsulfonamide in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).

  • Instrumentation : A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Data Collection : A suitable crystal is mounted on the diffractometer. The instrument rotates the crystal while irradiating it with X-rays, collecting a series of diffraction patterns at different orientations.[8]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell and space group.[8] The atomic positions are determined using direct methods or Patterson methods and then refined to best fit the experimental data, resulting in a final structural model with low R-factor values (typically < 0.05).[5]

Comparison of Techniques

The choice of analytical technique depends on the specific information required. A combination of these methods provides a complete picture of the 3-tert-butylsulfonamide's identity, purity, and structure.

G cluster_info Information Provided by Analytical Techniques Compound 3-tert-Butylsulfonamide Purity Purity / Impurities MW Molecular Weight & Formula Connectivity 2D Structure & Connectivity Structure3D 3D Molecular Structure HPLC HPLC HPLC->Purity MS Mass Spec MS->MW MS->Connectivity (Fragmentation) NMR NMR NMR->Connectivity XRay X-ray XRay->Structure3D

Caption: Logical relationship between analytical techniques and the information they provide for characterization.

References

Spectroscopic Analysis of 3-tert-butylbenzenesulfonyl Chloride and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-tert-butylbenzenesulfonyl chloride and its structural isomers and parent compound. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this guide leverages data from its close analogs, 4-tert-butylbenzenesulfonyl chloride and the unsubstituted benzenesulfonyl chloride, to predict and understand its spectroscopic characteristics. This comparative approach is essential for researchers in drug development and organic synthesis for the identification and characterization of novel compounds.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its comparators. The data for the meta isomer is predicted based on established principles of spectroscopy and substituent effects observed in the para and unsubstituted analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic Protonstert-Butyl Protons
This compound (Predicted) ~7.5 - 8.0 (m)~1.3 (s, 9H)
4-tert-butylbenzenesulfonyl chloride 7.5 - 7.9 (m)1.35 (s, 9H)
Benzenesulfonyl chloride [1]7.6 - 8.0 (m)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-SO₂ClC-tert-ButylAromatic Carbonstert-Butyl (CH₃)tert-Butyl (C)
This compound (Predicted) ~145~155~125-135~31~35
4-tert-butylbenzenesulfonyl chloride ~144~158126.6, 129.531.035.4
Benzenesulfonyl chloride ~144-127.5, 129.8, 134.9--

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber cm⁻¹)

CompoundS=O Asymmetric StretchS=O Symmetric StretchS-Cl StretchC-H Aromatic
This compound (Predicted) ~1380~1180~560~3100
4-tert-butylbenzenesulfonyl chloride 138111785653095
Benzenesulfonyl chloride 138011795673071

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Major Fragments
This compound 232/234Predicted: 217 [M-CH₃]⁺, 177 [M-C(CH₃)₃]⁺, 141 [M-SO₂Cl]⁺, 91 [C₇H₇]⁺
4-tert-butylbenzenesulfonyl chloride 232/234217 [M-CH₃]⁺, 177 [M-C(CH₃)₃]⁺, 141 [M-SO₂Cl]⁺, 91 [C₇H₇]⁺
Benzenesulfonyl chloride 176/178141 [M-Cl]⁺, 111 [M-SO₂H]⁺, 77 [C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding arene. For this compound, the starting material would be tert-butylbenzene.

Materials:

  • tert-Butylbenzene

  • Chlorosulfonic acid

  • Ice

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (2 equivalents) to 0°C in an ice bath.

  • Slowly add tert-butylbenzene (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on NaCl plates or as a KBr pellet.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

  • The data is reported as a mass-to-charge ratio (m/z).

Visualizations

Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of benzenesulfonyl chloride derivatives is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting Material Starting Material Chlorosulfonation Chlorosulfonation Starting Material->Chlorosulfonation Workup_Purification Workup & Purification Chlorosulfonation->Workup_Purification Product Product Workup_Purification->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for synthesis and analysis.

Potential Signaling Pathway Involvement

Benzenesulfonyl chloride derivatives are known to act as inhibitors for various enzymes. The diagram below illustrates a hypothetical signaling pathway where such a compound might exert its effect by inhibiting a key kinase.

G Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Benzenesulfonyl Chloride Derivative Inhibitor->Kinase_B

Caption: Hypothetical enzyme inhibition pathway.

References

Hydrolytic Stability of 3-tert-Butylsulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of active pharmaceutical ingredients (APIs) is a critical parameter influencing their shelf-life, formulation strategies, and overall efficacy. Sulfonamides, a key class of therapeutic agents, exhibit variable stability in aqueous environments, a factor largely governed by their substitution patterns. This guide provides a comparative analysis of the hydrolytic stability of sulfonamides, with a focus on inferring the stability of 3-tert-butylsulfonamides relative to other structurally diverse analogs. The information presented herein is supported by experimental data from peer-reviewed literature and established testing protocols.

Comparative Hydrolytic Stability of Sulfonamides

The hydrolytic degradation of sulfonamides is significantly influenced by pH, with accelerated degradation typically observed under acidic conditions.[1][2] Under neutral to alkaline conditions, sulfonamides are generally more stable.[1][2] The anionic form of sulfonamides, which is more prevalent at higher pH values, demonstrates reduced susceptibility to hydrolysis.[2]

The following table summarizes the hydrolytic stability of twelve different sulfonamides at various pH levels, as determined by a study following the OECD Guideline 111. This data serves as a valuable benchmark for comparison.

Table 1: Hydrolytic Degradation of Various Sulfonamides after 5 Days at 50°C

Sulfonamide% Degradation at pH 4% Degradation at pH 7% Degradation at pH 9
Sulfadiazine>10%>10%<10%
Sulfamethoxazole>10%<10%<10%
Sulfamethizole>10%<10%<10%
Sulfisoxazole>10%<10%<10%
Sulfapyridine>10%<10%<10%
Sulfamerazine>10%<10%<10%
Sulfathiazole>10%<10%<10%
Sulfachloropyridazine>10%>10%<10%
Sulfamethoxypyridazine>10%>10%<10%
Sulfaguanidine<10%<10%<10%
Sulfacetamide>10%<10%<10%
Sulfanilamide>10%<10%<10%

Data sourced from Białk-Bielińska et al., Journal of Hazardous Materials, 2012.[1][3]

Based on this data, it is evident that most sulfonamides exhibit significant degradation at pH 4, while showing greater stability at pH 7 and 9. Sulfaguanidine was notably stable across all tested pH values.

Experimental Protocols

A standardized method for assessing the hydrolytic stability of chemical compounds is outlined in the OECD Guideline 111, "Hydrolysis as a Function of pH".[1][4][5]

Objective: To determine the rate of hydrolytic degradation of a test substance in sterile aqueous buffer solutions at different pH values (4, 7, and 9) and temperatures.

Materials:

  • Test substance (e.g., 3-tert-butylsulfonamide)

  • Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

  • Acetonitrile or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Incubator or water bath capable of maintaining a constant temperature (e.g., 50°C)

  • Sterile glassware (e.g., vials, pipettes)

  • pH meter

Procedure:

  • Preliminary Test:

    • Prepare a stock solution of the test substance in a suitable solvent.

    • Add a small volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration suitable for analysis.

    • Incubate the solutions at 50°C for 5 days in the dark.[3]

    • After 5 days, analyze the concentration of the test substance in each solution using a validated HPLC method.

    • If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.[3]

  • Main Test (if necessary):

    • If significant degradation (>10%) is observed in the preliminary test, a more detailed kinetic study is performed at the pH(s) where degradation occurred.

    • Prepare replicate solutions of the test substance in the relevant buffer(s).

    • Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 50°C) in the dark.

    • At appropriate time intervals, withdraw aliquots from each solution and analyze the concentration of the test substance by HPLC.

    • The time intervals should be chosen to allow for the determination of the degradation kinetics (typically 6-8 time points).

  • Data Analysis:

    • Plot the concentration of the test substance versus time for each pH and temperature condition.

    • Determine the order of the reaction and calculate the hydrolysis rate constant (k).

    • Calculate the half-life (t₁/₂) of the test substance under each condition.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the hydrolytic stability of a compound.

Hydrolysis_Workflow cluster_prep Preparation cluster_prelim Preliminary Test (50°C) cluster_main Main Test (Multiple Temperatures) cluster_analysis Data Analysis prep_stock Prepare Stock Solution incubate_prelim Incubate for 5 Days prep_stock->incubate_prelim prep_buffers Prepare pH 4, 7, 9 Buffers prep_buffers->incubate_prelim analyze_prelim HPLC Analysis incubate_prelim->analyze_prelim decision Degradation < 10%? analyze_prelim->decision stable Compound is Stable decision->stable Yes unstable Proceed to Main Test decision->unstable No incubate_main Incubate & Sample at Time Intervals analyze_main HPLC Analysis incubate_main->analyze_main calc_kinetics Calculate Rate Constant (k) analyze_main->calc_kinetics calc_halflife Calculate Half-life (t1/2) calc_kinetics->calc_halflife unstable->incubate_main

Caption: Workflow for determining hydrolytic stability.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-tert-butylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. 3-tert-butylbenzenesulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds, particularly sulfonamides. This guide provides an objective comparison of analytical techniques for assessing its purity and evaluates its performance against common alternatives, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be determined by several analytical methods. The choice of technique depends on the specific requirements of the analysis, such as the need for high accuracy, sensitivity to trace impurities, or high-throughput screening. The most common potential impurities in the synthesis of this compound include the starting material (3-tert-butylaniline), the corresponding sulfonic acid, and byproducts like diphenyl sulfones.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Range Detected
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, high sensitivity, widely available.Requires a chromophore for UV detection, can be time-consuming.95-99.9%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.High sensitivity, provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.95-99.9%
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities with distinct proton signals.Non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods.90-99%
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals relative to a certified internal standard.Absolute purity determination without a specific reference standard of the analyte.High accuracy and precision, primary analytical method.Requires a suitable internal standard, longer analysis time.98-100%
Titrimetry Reaction with a titrant to determine the concentration of the sulfonyl chloride group.Assay of the main component.Simple, inexpensive, and accurate for assay determination.Not suitable for detecting and quantifying impurities.95-101% (Assay)
Melting Point Analysis Determination of the temperature range over which the solid melts.Indication of purity; impurities lower and broaden the melting range.Fast and simple.Non-specific, not quantitative.Qualitative

Performance Comparison with Alternative Sulfonylating Agents

In the synthesis of sulfonamides, alternatives to this compound are often considered based on factors like reactivity, steric hindrance, and the desired electronic properties of the final product.

Sulfonylating Agent Key Characteristics Typical Reaction Conditions Advantages Disadvantages Reported Yields in Sulfonamide Synthesis
This compound Sterically hindered, provides good stability to the resulting sulfonamide.Amine, base (e.g., pyridine, triethylamine), in an aprotic solvent (e.g., DCM, THF).Forms crystalline sulfonamides, often easier to purify.Can be less reactive than other sulfonyl chlorides.Good to excellent
p-Toluenesulfonyl chloride (TsCl) Widely used, less sterically hindered than this compound.Similar to this compound.Readily available, well-established reactivity.Tosyl group can sometimes be cleaved under harsh conditions.Very good to excellent
2,4,6-Triisopropylbenzenesulfonyl chloride Highly sterically hindered.Similar to this compound, may require longer reaction times or heating.Provides very stable sulfonamides, useful for protecting amines.[1]Lower reactivity.[2]Good
Pentafluorophenyl (PFP) sulfonate esters Stable, crystalline solids that are less sensitive to moisture than sulfonyl chlorides.Amine, with or without a base, often at elevated temperatures.Easy to handle, can be used in aqueous conditions.[3]Generally less reactive than sulfonyl chlorides.[3]Moderate to good

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative determination of the purity of this compound and the detection of related impurities.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program :

    Time (min) % Solvent A % Solvent B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities in this compound.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature : 250°C.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Mass Range : 40-450 amu.

  • Sample Preparation : Prepare a 1 mg/mL solution of this compound in dichloromethane.

¹H NMR Spectroscopy

This protocol is for the structural confirmation and qualitative assessment of purity.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz).

  • Solvent : Chloroform-d (CDCl₃).

  • Sample Concentration : Approximately 10 mg/mL.

  • Procedure :

    • Dissolve the sample in CDCl₃.

    • Acquire the ¹H NMR spectrum.

    • Integrate the peaks corresponding to the aromatic protons and the tert-butyl protons. The ratio should be consistent with the structure (4:9).

    • Examine the baseline for the presence of impurity peaks.

Visualizations

experimental_workflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_decision Outcome start Synthesized this compound hplc HPLC start->hplc Sample gcms GC-MS start->gcms Sample nmr NMR start->nmr Sample titration Titration start->titration Sample pass Purity ≥ 98% hplc->pass Meets Specification fail Purity < 98% hplc->fail Fails Specification gcms->pass Meets Specification gcms->fail Fails Specification nmr->pass Meets Specification nmr->fail Fails Specification titration->pass Meets Specification titration->fail Fails Specification purify Further Purification fail->purify purify->start Re-analysis

Caption: Workflow for assessing the purity of synthesized this compound.

signaling_pathway Role of Sulfonamides in Drug Action cluster_synthesis Synthesis cluster_moa Mechanism of Action cluster_effect Physiological Effect sulfonyl_chloride 3-tert-butylbenzenesulfonyl chloride sulfonamide Sulfonamide Drug (e.g., Carbonic Anhydrase Inhibitor) sulfonyl_chloride->sulfonamide amine Primary/Secondary Amine amine->sulfonamide binding Binding to Active Site sulfonamide->binding Inhibitor enzyme Target Enzyme (e.g., Carbonic Anhydrase) enzyme->binding Target inhibition Enzyme Inhibition binding->inhibition therapeutic_effect Therapeutic Effect (e.g., Diuresis) inhibition->therapeutic_effect

References

3-tert-Butylbenzenesulfonyl Chloride: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-tert-Butylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. Its bulky tert-butyl group at the meta position influences its reactivity and the properties of its derivatives, offering a unique alternative to more common sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl). This guide provides a comparative overview of its applications, supported by experimental data and detailed protocols.

Comparison with Alternative Sulfonylating Agents

The reactivity of arylsulfonyl chlorides is influenced by both electronic and steric factors. The tert-butyl group in this compound is an electron-donating group, which slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. However, its steric bulk is less pronounced at the meta position compared to the ortho position, leading to a nuanced reactivity profile.

ReagentKey CharacteristicsTypical Applications
This compound - Moderate reactivity - Bulky substituent may influence product properties and solubility- Synthesis of sulfonamides with potential for altered biological activity or physical properties - Formation of sulfonate esters
p-Toluenesulfonyl Chloride (TsCl) - Good reactivity - Widely used and well-documented- Protection of alcohols and amines - Formation of leaving groups in substitution and elimination reactions
Benzenesulfonyl Chloride (BsCl) - Higher reactivity than TsCl- Hinsberg test for amine differentiation - General sulfonamide and sulfonate ester synthesis

Applications in Organic Synthesis

The primary applications of this compound mirror those of other arylsulfonyl chlorides: the formation of sulfonamides and sulfonate esters.

Sulfonamide Formation

This compound reacts with primary and secondary amines to yield the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a variety of therapeutic agents.[1] The tert-butyl group can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

While specific yield data for this compound is not extensively reported in readily available literature, the general reaction of benzenesulfonyl chlorides with primary and secondary amines in aqueous media is known to proceed with high yields, often exceeding 90%.

Table 1: Representative Yields for Sulfonamide Formation with Benzenesulfonyl Chloride

AmineProductYield (%)
DibutylamineN,N-Dibutylbenzenesulfonamide94
1-OctylamineN-(1-Octyl)benzenesulfonamide98
Hexamethylenimine1-(Phenylsulfonyl)hexamethylenimine97

Data for benzenesulfonyl chloride, intended to be representative of the general reaction.

Sulfonate Ester Formation

The reaction of this compound with alcohols and phenols, typically in the presence of a base, affords sulfonate esters. These esters can serve as leaving groups in nucleophilic substitution reactions or as protecting groups for alcohols.

Experimental Protocols

General Procedure for the Synthesis of this compound

G cluster_0 Synthesis of this compound 3-(tert-Butyl)aniline 3-(tert-Butyl)aniline Diazonium Salt Diazonium Salt This compound This compound

General Procedure for Sulfonamide Synthesis

The following protocol is a general method for the synthesis of sulfonamides from an arylsulfonyl chloride and an amine.

  • Dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).

  • Add this compound (1.05 eq.) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_1 Sulfonamide Synthesis Workflow Dissolve Amine Dissolve Amine Add Sulfonyl Chloride Add Sulfonyl Chloride Reaction Reaction Workup Workup Purification Purification Sulfonamide Product Sulfonamide Product

Use as a Protecting Group

While arylsulfonyl groups can be used to protect amines, the stability of the resulting sulfonamide can make deprotection challenging. Specific methods for the cleavage of a 3-tert-butylbenzenesulfonyl group from a sulfonamide are not well-documented in the available literature. Researchers should consider the robustness of the sulfonamide linkage and the potential need for harsh deprotection conditions when considering this as a protecting group strategy.

Conclusion

This compound serves as a valuable, though less common, alternative to standard sulfonylating agents. Its distinct substitution pattern offers the potential to fine-tune the properties of resulting sulfonamides and sulfonate esters, making it a reagent of interest in synthetic and medicinal chemistry. Further research is needed to fully characterize its reactivity and expand its documented applications with quantitative comparative data.

References

A Comparative Guide to Sulfonamide Synthesis: Traditional vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of sulfonamides is a cornerstone of medicinal chemistry. This guide provides an objective comparison between the traditional method of synthesizing sulfonamides using arylsulfonyl chlorides, represented here by 3-tert-butylbenzenesulfonyl chloride, and a modern alternative employing the Willis group's N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) reagent.

This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Method Comparison

The synthesis of sulfonamides is a critical transformation in the development of therapeutics, with the sulfonamide moiety being a key pharmacophore in numerous approved drugs. The choice of synthetic route can significantly impact yield, purity, substrate scope, and scalability. Below is a summary of the key performance indicators for the traditional and modern methods.

ParameterTraditional Method (via Sulfonyl Chloride)Modern Method (via t-BuONSO)
Starting Materials This compound, AmineAryl/Alkyl Halide (for Grignard), t-BuONSO
Key Reagents Base (e.g., Pyridine, Triethylamine)Organometallic Reagent (e.g., Grignard)
Typical Reaction Temp. 0 °C to Room Temperature-78 °C to Room Temperature
Reported Yields Generally good to excellent (often >80%)Good to excellent (typically 60-95%)[1]
Substrate Scope Broad for amines; requires accessible sulfonyl chlorideBroad for organometallics; tolerates various functional groups[1]
Key Advantages Well-established, readily available starting materialsAccess to sulfonamides where sulfonyl chloride is unavailable, mild conditions[2][3]
Key Limitations Availability and stability of sulfonyl chlorideRequires anhydrous conditions, use of organometallics

Experimental Workflows

The logical flow of each synthetic approach highlights the differences in starting materials and key transformations.

G cluster_0 Traditional Method cluster_1 Modern t-BuONSO Method A1 This compound A3 Reaction with Base A1->A3 A2 Amine A2->A3 A4 Workup & Purification A3->A4 A5 Sulfonamide Product A4->A5 B1 Aryl/Alkyl Halide B2 Grignard Formation B1->B2 B4 Reaction at -78°C B2->B4 B3 t-BuONSO B3->B4 B5 Workup & Purification B4->B5 B6 Primary Sulfonamide Product B5->B6

General workflows for sulfonamide synthesis.

Detailed Experimental Protocols

Method 1: Synthesis of N-Aryl-3-tert-butylbenzenesulfonamide (Traditional)

This protocol is a representative procedure for the synthesis of a sulfonamide from an arylsulfonyl chloride and an amine.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Method 2: Synthesis of Primary Arylsulfonamide via t-BuONSO (Modern)

This protocol is adapted from the work of Willis and coworkers and is suitable for a wide range of aryl and heteroaryl sulfonamides.[1]

Materials:

  • Aryl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.0 eq)

  • Methanol

  • Saturated ammonium chloride solution

Procedure:

  • Grignard Reagent Formation: Activate magnesium turnings in a flame-dried flask under an inert atmosphere. Add a solution of the aryl bromide in anhydrous THF and initiate the reaction (e.g., with a heat gun or iodine crystal). Stir the mixture at room temperature until the magnesium is consumed.

  • Sulfonamide Synthesis: In a separate flame-dried flask under an inert atmosphere, dissolve t-BuONSO in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • To the cooled t-BuONSO solution, add the freshly prepared Grignard reagent dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure. Add saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the primary sulfonamide.

Performance Data Comparison

The following table presents a comparison of reported yields for the synthesis of various sulfonamides using the traditional approach with a representative arylsulfonyl chloride and the modern t-BuONSO method.

EntrySulfonyl SourceAmine/Organometallic SourceMethodYield (%)Reference
1p-Toluenesulfonyl chlorideAnilineTraditional92Generic, high-yielding reaction
2p-Toluenesulfonyl chlorideDiphenyl(piperidin-4-yl)methanolTraditional90ResearchGate Publication
3t-BuONSOp-Tolylmagnesium bromideModern80TCI Practical Example
4t-BuONSOPhenylmagnesium bromideModern71Org. Lett. 2020, 22, 9495-9499[1]
5t-BuONSO4-Fluorophenylmagnesium bromideModern86Org. Lett. 2020, 22, 9495-9499[1]
6t-BuONSO2-Thienylmagnesium bromideModern81Org. Lett. 2020, 22, 9495-9499[1]
7t-BuONSOtert-Butylmagnesium chlorideModern65Org. Lett. 2020, 22, 9495-9499[1]

Proposed Reaction Mechanism for the t-BuONSO Method

The reaction of an organometallic reagent with t-BuONSO is proposed to proceed through a unique pathway involving rearrangement and elimination steps.

G RMgX R-MgX Intermediate1 Sulfinamide Intermediate (I) RMgX->Intermediate1 + tBuONSO t-Bu-O-N=S=O tBuONSO->Intermediate1 Intermediate2 Sulfonimidate Ester Anion (II) Intermediate1->Intermediate2 Rearrangement Intermediate3 Sulfonamide Anion (III) Intermediate2->Intermediate3 - Isobutene Product Primary Sulfonamide (R-SO2NH2) Intermediate3->Product Aqueous Workup

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-tert-Butylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of reactive chemicals like 3-tert-butylbenzenesulfonyl chloride are critical components of a comprehensive safety protocol. This guide provides essential, step-by-step procedures for the safe disposal of this compound, minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions:

This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[1] All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene)Prevents skin contact, which can lead to severe burns.
Body Protection Chemical-resistant laboratory coat, long pants, and closed-toe shoesProtects skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or chemical fume hood is required. A respirator with an appropriate cartridge may be necessary for spill cleanup.Minimizes inhalation of corrosive and irritating vapors.

Step-by-Step Disposal Protocol for Small Quantities (up to 10g)

This protocol details the neutralization of this compound through hydrolysis, converting it into the less hazardous 3-tert-butylbenzenesulfonic acid and hydrochloric acid, which can then be neutralized.

Materials Needed:

  • A large beaker (at least 10 times the volume of the quenching solution)

  • Stir bar and stir plate

  • Dropping funnel or pipette

  • Ice bath

  • pH paper or pH meter

  • Sodium hydroxide (NaOH) solution (e.g., 2 M) or sodium bicarbonate (NaHCO₃) solution

  • An appropriate, labeled hazardous waste container

Experimental Protocol:

  • Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath on a stir plate.

  • Initial Quenching (Hydrolysis):

    • For every 1 gram of this compound, slowly add it in small portions to at least 10 mL of cold water in the beaker with vigorous stirring.

    • Alternatively, the sulfonyl chloride can be dissolved in a water-miscible organic solvent like acetone and then added dropwise to the cold water. This helps to control the reaction rate.

    • The reaction is exothermic; maintain the temperature of the mixture below 20°C using the ice bath.

  • Neutralization:

    • After the addition is complete and the reaction mixture has cooled, slowly add a 2 M sodium hydroxide solution or a saturated sodium bicarbonate solution while continuing to stir.

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is neutral (pH 6-8). Be cautious as the neutralization will also generate heat.

  • Final Disposal:

    • Once neutralized, the resulting solution should be transferred to a properly labeled aqueous hazardous waste container.

    • Dispose of the hazardous waste through your institution's approved waste disposal program.[1][3]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials, such as sawdust, to absorb the spill.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start ppe Don Appropriate PPE start->ppe spill_detected Spill Detected? start->spill_detected setup Set up in Fume Hood ppe->setup hydrolysis Slowly Add to Cold Water (Hydrolysis) setup->hydrolysis neutralization Neutralize with Base (NaOH or NaHCO3) hydrolysis->neutralization check_ph Check pH (6-8) neutralization->check_ph waste Transfer to Hazardous Waste check_ph->waste end End waste->end End spill_detected->ppe No absorb Absorb with Inert Material spill_detected->absorb Yes collect Collect in Sealed Container absorb->collect spill_waste Dispose as Hazardous Waste collect->spill_waste spill_waste->end End

Caption: Disposal Workflow Diagram

References

Essential Safety and Operational Guide for 3-tert-butylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, handling instructions, and disposal plans for the use of 3-tert-butylbenzenesulfonyl chloride in laboratory settings. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Chemical Profile and Hazards

This compound is a corrosive chemical that can cause severe skin burns and eye damage. It is also harmful if swallowed and poses a threat to aquatic life.[1] Strict adherence to safety protocols is mandatory to mitigate risks.

Hazard Category Description
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Aquatic Hazard (Acute) Harmful to aquatic life.[1]
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashes.To protect against splashes and vapors that can cause severe eye damage.[1][2]
Hand Protection Wear chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately upon contamination.To prevent skin contact and severe burns.[1][2]
Skin and Body Protection A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.To protect skin from potential splashes and contact with the corrosive substance.[1][2]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.To prevent inhalation of corrosive and irritating vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup dispose_ppe Dispose of Contaminated PPE as Hazardous Waste prep_ppe->dispose_ppe handle_chem Handle Chemical Inside Fume Hood prep_setup->handle_chem handle_transfer Use Syringe or Cannula for Transfers handle_chem->handle_transfer dispose_waste Collect Waste in Labeled Hazardous Waste Container handle_chem->dispose_waste handle_reaction Add Slowly to Reaction Mixture handle_transfer->handle_reaction store_container Store in Original, Tightly Sealed Container handle_reaction->store_container store_location Keep in a Cool, Dry, Well-Ventilated Area store_container->store_location dispose_regulations Follow Local, State, and Federal Regulations dispose_waste->dispose_regulations dispose_ppe->dispose_regulations

Caption: Standard operating procedure for handling this compound.

Experimental Protocol: Step-by-Step Handling
  • Preparation and Engineering Controls :

    • Fume Hood : All handling of this compound must be conducted in a properly functioning chemical fume hood.

    • Safety Equipment : Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

    • Spill Kit : Have a spill kit containing an inert absorbent material (e.g., vermiculite, sand), and a sealed waste container readily available.

  • Handling Procedures :

    • Personal Protective Equipment : Don all required PPE as outlined in the table above before handling the chemical.

    • Dispensing : For liquid transfers, use a syringe or a cannula to minimize exposure to air and moisture. If it is a solid, handle it in a glove box or under an inert atmosphere if possible.

    • Reaction Setup : Add this compound slowly to reaction mixtures, especially those containing nucleophiles or water, to control any exothermic reactions.

    • Avoid Incompatibilities : Keep away from water, strong oxidizing agents, and strong bases.

  • Storage :

    • Container : Store in the original, tightly sealed container.[3]

    • Environment : Keep in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be designated for corrosive materials.

    • Security : Store in a locked cabinet or area to restrict access.[1][2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. The following flowchart details the response to various exposure scenarios.

Emergency Response Workflow for this compound Incidents cluster_incident Incident Occurs cluster_response Immediate Response cluster_medical Medical Attention cluster_disposal_emergency Disposal incident Exposure or Spill skin_contact Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. incident->skin_contact eye_contact Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. incident->eye_contact inhalation Inhalation: Move person to fresh air. If not breathing, give artificial respiration. incident->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. incident->ingestion spill Spill: Evacuate area. Absorb with inert material and place in a sealed container for disposal. incident->spill seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical dispose_waste Dispose of as Hazardous Waste spill->dispose_waste Follow Disposal Protocol

Caption: Emergency response plan for incidents involving this compound.

First-Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician immediately.[1]

  • In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1]

  • In Case of Eye Contact : Rinse out with plenty of water for at least 15 minutes. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[1]

  • If Swallowed : Make the victim drink water (two glasses at most). Avoid vomiting (risk of perforation). Call a physician immediately. Do NOT induce vomiting.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste : Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE : Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Regulations : Dispose of all waste in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.